N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-methyl-2-(1,2,4-triazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-6-2-3-9-5-7-4-8-9/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKFTPPMTMAAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole moiety is a key pharmacophore in numerous clinically approved drugs, and understanding the characteristics of its derivatives is paramount for the design of new therapeutic agents.[1] This document details the structural features, predicted physicochemical properties, potential synthetic pathways, and analytical methodologies for the characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in the field of medicinal chemistry. Its prevalence in a wide array of therapeutic agents stems from its favorable metabolic stability, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for other functional groups.[1] Marketed drugs containing the 1,2,4-triazole core span a broad spectrum of therapeutic areas, including antifungal (e.g., fluconazole, itraconazole), antiviral (e.g., ribavirin), and anticancer (e.g., letrozole, anastrozole) treatments. The unique electronic properties of the triazole ring, coupled with the potential for substitution at various positions, allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. This guide focuses on this compound, a specific derivative that combines the 1,2,4-triazole nucleus with a secondary amine, a common functional group in many biologically active compounds.
Molecular Structure and Core Properties
The fundamental characteristics of this compound are dictated by its molecular structure, which features a 1,2,4-triazole ring linked via a nitrogen atom to an N-methylated ethylamine side chain.
Structural Elucidation
The chemical structure of this compound is depicted below:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
While experimental data for this compound is not extensively available in the public domain, its core physicochemical properties can be calculated or predicted based on its structure. These predicted values provide a valuable starting point for experimental design and interpretation.
| Property | Value | Source |
| Molecular Formula | C5H10N4 | Calculated |
| Molecular Weight | 126.16 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 42.74 Ų | Predicted[2] |
| logP (Octanol-Water Partition Coefficient) | -0.5025 | Predicted[2] |
| Hydrogen Bond Donors | 1 | Predicted[2] |
| Hydrogen Bond Acceptors | 4 | Predicted[2] |
| Rotatable Bonds | 3 | Predicted[2] |
The predicted low logP value suggests that this compound is likely to be a polar molecule with good aqueous solubility. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding.
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through established methodologies for the formation of N-substituted 1,2,4-triazoles and the N-methylation of primary amines.
Proposed Synthetic Pathway
A plausible and efficient synthesis would involve a two-step process starting from commercially available 2-(1H-1,2,4-triazol-1-yl)ethanamine.
Figure 2: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine
The precursor, 2-(1H-1,2,4-triazol-1-yl)ethanamine, can be synthesized via the alkylation of 1,2,4-triazole with a suitable two-carbon synthon bearing a protected amine or a precursor to an amine. A common method involves the reaction of the sodium salt of 1,2,4-triazole with 2-bromoethylamine hydrobromide or a similar reagent.
Step 2: N-methylation of 2-(1H-1,2,4-triazol-1-yl)ethanamine
The selective mono-N-methylation of the primary amine can be achieved using various modern synthetic methods that offer advantages over traditional, less selective techniques (e.g., Eschweiler-Clarke reaction).
-
Catalytic N-methylation with Methanol: Iridium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have proven highly effective for the N-methylation of primary amines using methanol as both the methyl source and solvent.[3] This approach is considered a green chemistry method as it avoids the use of stoichiometric and often toxic methylating agents.
-
N-methylation with Dimethyl Carbonate (DMC): DMC is an environmentally benign methylating agent that can be used in the presence of a solid base catalyst, such as a faujasite zeolite, to achieve high selectivity for mono-N-methylation of primary aromatic and aliphatic amines.[4]
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily governed by the secondary amine and the 1,2,4-triazole ring.
-
Basicity and Salt Formation: The secondary amine is basic and will readily react with acids to form the corresponding ammonium salts. The triazole ring also possesses basic nitrogen atoms, although they are significantly less basic than the secondary amine. The pKa of the secondary amine is expected to be in the range of 9-11, typical for secondary alkylamines.
-
N-Acylation and N-Alkylation: The secondary amine can undergo further reactions such as acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form tertiary amines.
-
Stability of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring is generally a stable aromatic system, resistant to many common reaction conditions.[1] It is stable to a wide range of pH and is not readily oxidized or reduced.
Analytical Characterization
A comprehensive analytical workflow is essential for the unambiguous identification and purity assessment of this compound.
Figure 3: A general analytical workflow for the characterization of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the triazole ring (typically in the aromatic region, ~7.5-8.5 ppm), the two methylene groups of the ethyl bridge (as triplets or more complex multiplets), the N-methyl group (as a singlet), and the N-H proton of the secondary amine (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum would show signals for the two distinct carbons of the triazole ring, the two methylene carbons, and the N-methyl carbon.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 127.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would likely exhibit a characteristic N-H stretching vibration for the secondary amine around 3300-3500 cm⁻¹, C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹, and C=N and C-N stretching vibrations associated with the triazole ring in the 1600-1400 cm⁻¹ region.
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable method for purity analysis. Detection could be achieved using UV absorbance (the triazole ring has a UV chromophore) or mass spectrometry.
-
Gas Chromatography (GC): Due to its volatility, GC coupled with a mass selective detector (GC-MS) could also be employed for the analysis of this compound, likely after derivatization of the secondary amine to improve its chromatographic properties.
Applications in Drug Development
The incorporation of the this compound scaffold into larger molecules could be a valuable strategy in drug discovery. The secondary amine provides a key site for further functionalization, allowing for the exploration of a wide chemical space. The 1,2,4-triazole moiety can contribute to improved metabolic stability and can act as a key pharmacophoric element interacting with biological targets. Given the broad range of biological activities associated with 1,2,4-triazoles, derivatives of this compound could be investigated for a variety of therapeutic applications, including as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1]
Conclusion
This compound is a versatile building block for medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, potential synthetic routes, and analytical characterization methods. While experimental data for this specific compound is limited, the information compiled from analogous structures and established chemical principles serves as a robust foundation for researchers and drug development professionals. The continued exploration of derivatives based on this scaffold holds promise for the discovery of novel and effective therapeutic agents.
References
-
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand - Universidad de Zaragoza. (2022, May 25). Retrieved from [Link]
-
Full article: Synthesis of N-Substituted 1,2,4-Triazoles. A Review - Taylor & Francis. (2011, August 2). Retrieved from [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity | The Journal of Organic Chemistry - ACS Publications. (2002, November 26). Retrieved from [Link]
-
N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PubMed. Retrieved from [Link]
-
N-Methylation of Amines with Methanol at Room Temperature - Organic Chemistry Portal. Retrieved from [Link]
-
A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing). Retrieved from [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. Retrieved from [Link]
-
Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids - ResearchGate. (2026, February 5). Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (2022, September 25). Retrieved from [Link]
-
N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine - PubChem. Retrieved from [Link]
-
Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2) - Cheméo. Retrieved from [Link]
-
2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine - PubChem. Retrieved from [Link]
-
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine - PubChem. Retrieved from [Link]
-
2-(1H-1,2,4-triazol-1-yl)ethanamine - Exclusive Chemistry Ltd. (2024, April 29). Retrieved from [Link]
-
2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | C5H9N3O | CID 65600773 - PubChem. Retrieved from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. Retrieved from [Link]
-
Ethanamine, N-methyl- - the NIST WebBook. Retrieved from [Link]
-
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime - MDPI. (2023, February 21). Retrieved from [Link]
-
1,2-Ethanediamine, N-ethyl-N'-methyl- - the NIST WebBook. Retrieved from [Link]
Sources
Technical Dossier: N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
This technical dossier provides an in-depth analysis of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine , a specific nitrogen-rich heterocyclic intermediate.
While this exact secondary amine is often a non-cataloged intermediate in public databases (lacking a widely recognized, unique CAS for the free base in major commercial indices), it is chemically distinct from its primary amine precursor (CAS 51444-26-9) and its 4-isomer (CAS 1247663-92-8).
Chemical Identity & Registry Data[1][2][3][4]
This section clarifies the specific isomerism and registry data, distinguishing the target molecule from its common structural analogs.
Target Molecule Identification
-
Chemical Name: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₁₀N₄
-
Molecular Weight: 126.16 g/mol [1]
-
SMILES: CNCCN1C=NC=N1 (1-substituted isomer)
-
Structure Description: A secondary methylamine group linked via an ethyl chain to the N1-position of a 1,2,4-triazole ring.
CAS Registry & Isomer Differentiation
Due to the regioselectivity of triazole alkylation, three distinct species are often confused. The target molecule is the N1-isomer secondary amine .
| Compound Description | Structure / Isomer | CAS Registry Number | Note |
| Primary Amine Precursor | 1-(2-Aminoethyl)-1,2,4-triazole (Dihydrochloride) | 51444-26-9 | Primary Source. The most stable commercial precursor for the target. |
| 4-Isomer Analog | N-Methyl-2-(4H-1,2,4-triazol-4-yl)ethanamine | 1247663-92-8 | Critical Distinction. Often misidentified as the target. Note the N4-linkage. |
| Target Molecule | This compound | Not Widely Indexed | Synthesized in situ or custom manufactured from CAS 51444-26-9. |
Synthetic Pathways & Methodology
The synthesis of this compound requires controlling regioselectivity (N1 vs. N4 alkylation) and preventing over-alkylation of the amine.
Pathway A: Nucleophilic Substitution (Recommended)
This method utilizes the commercially available 1,2,4-triazole and ethylene carbonate to generate an alcohol intermediate, which is then activated and aminated. This avoids the handling of toxic aziridinium intermediates associated with chloroethylamines.
Step 1: Hydroxyethylation
-
Reagents: 1,2,4-Triazole, Ethylene Carbonate, NaOH (cat).
-
Conditions: Melt fusion or high-boiling solvent (DMF), 120°C.
-
Product: 2-(1H-1,2,4-triazol-1-yl)ethanol (N1-isomer favored).
Step 2: Activation
-
Reagents: Thionyl Chloride (
) or Methanesulfonyl Chloride ( ). -
Product: 1-(2-Chloroethyl)-1,2,4-triazole (HCl salt).
Step 3: Amination
-
Reagents: Methylamine (33% in EtOH or aqueous), KI (catalytic).
-
Conditions: Sealed tube/autoclave, 80°C, excess methylamine to prevent bis-alkylation.
Pathway B: Direct Alkylation (Regioselectivity Challenge)
Direct alkylation of 1,2,4-triazole with 2-chloro-N-methylethanamine is less preferred due to the formation of mixtures (N1, N2, N4 isomers) and the toxicity of the alkylating agent.
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the logical flow of Pathway A, highlighting the critical intermediate steps.
Caption: Step-wise synthesis via hydroxyethyl intermediate to maximize N1-regioselectivity.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Proton NMR ( -NMR)
-
Solvent:
or -
Triazole Ring Protons: Two distinct singlets (or close doublets) in the aromatic region, typically
7.9–8.5 ppm (H-3 and H-5). Note: In N1-substituted triazoles, H-3 and H-5 are non-equivalent. -
Ethyl Linker: Two triplets.
-
: Deshielded,
~4.3 ppm. -
:
~2.9–3.1 ppm.
-
: Deshielded,
-
N-Methyl Group: Singlet,
~2.3–2.4 ppm. -
Amine Proton: Broad singlet (exchangeable with
).
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
calculated at 127.17. -
Fragmentation Pattern: Loss of the methylamine fragment (
30-31) or cleavage of the ethyl linker is common.
Pharmaceutical Applications & Utility
This molecule serves as a specialized heterocyclic building block (fragment) in drug discovery, particularly for:
-
Kinase Inhibitors: The 1,2,4-triazole moiety is a classic bioisostere for amides or carboxylic acids, often used to bind to the hinge region of kinases or to coordinate with active site metals.
-
Antifungals: While commercial azoles (e.g., Fluconazole) typically feature the triazole linked to a tertiary alcohol or a benzylic carbon, the ethylamine linker provides a flexible tether for exploring novel binding pockets in CYP51 (lanosterol 14
-demethylase). -
CNS Agents: The N-methyl-ethylamine tail mimics the neurotransmitter motif found in serotonin and tryptamines (e.g., Rizatriptan), making this fragment useful for designing ligands targeting 5-HT receptors.
Structural Relationship to Rizatriptan
While Rizatriptan contains a 1,2,4-triazole, it is linked via a methylene bridge to the indole ring, not directly to the ethylamine chain. However, the chemical compatibility of the triazole ring with the N-methyl-ethylamine side chain in physiological conditions is well-validated by the Triptan class of drugs.
References
-
PubChem. (2025).[1][2][3][4] 1,2,4-Triazole Derivatives and Bioactivity. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
Sources
- 1. 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine | C5H10N4 | CID 45791271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine | C4H8N4 | CID 11051830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine | C15H19N5 | CID 71749624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | C5H9N3O | CID 65600773 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Methodological and In-Depth Technical Guide to Elucidating the Mechanism of Action of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, a Putative Histamine N-Methyltransferase (HNMT) Inhibitor
Executive Summary & Central Hypothesis
N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is a novel small molecule featuring a 1,2,4-triazole heterocycle, a scaffold known for a wide range of biological activities.[1][2][3][4] While the specific mechanism of this compound is not yet fully characterized in peer-reviewed literature, its structure presents a compelling starting point for hypothesis-driven investigation. The molecule bears a significant structural resemblance to histamine (2-(1H-imidazol-4-yl)ethanamine), particularly the ethylamine side chain, which is crucial for substrate recognition by metabolizing enzymes.
This guide puts forth the central hypothesis that this compound acts as an inhibitor of Histamine N-methyltransferase (HNMT) . HNMT is the primary enzyme responsible for terminating the action of histamine in the central nervous system and airways through Nτ-methylation.[5][6][7] Inhibition of HNMT would lead to an increase in local histamine concentrations, a strategy with potential therapeutic implications for cognitive disorders like Alzheimer's disease.[5] This document provides a comprehensive, step-by-step framework for academic and industry researchers to rigorously test this hypothesis, from initial target validation to cellular confirmation, grounding all protocols in established biochemical and pharmacological principles.
Part 1: Primary Target Validation: Does the Compound Inhibit HNMT?
The foundational step is to determine if a direct, inhibitory interaction occurs between the compound and purified HNMT. The most direct method is a robust enzymatic assay that measures the catalytic activity of HNMT in the presence of the test compound.
Core Experiment 1A: HNMT Radiometric Enzymatic Assay
Rationale and Causality: This assay is the industry gold standard for quantifying HNMT activity. It directly measures the enzymatic transfer of a radiolabeled methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to histamine. The use of a tritiated methyl group ([³H]-SAM) provides exceptional sensitivity and a high signal-to-noise ratio, allowing for the precise determination of inhibitory potency (IC50).
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.8.
-
Enzyme Stock: Prepare recombinant human HNMT (e.g., from E. coli expression) at a stock concentration of 1 µg/mL in Assay Buffer.[7]
-
Substrate Mix: Prepare a solution containing 40 µM unlabeled histamine and 2.8 µM S-adenosyl-L-methionine in Assay Buffer.
-
Radiolabel Stock: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), specific activity ~80 Ci/mmol. Prepare a working stock to achieve a final concentration of 0.014 µM in the reaction.[7]
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.
-
Control Inhibitor: Amodiaquine, prepared similarly to the test compound.[7]
-
Stop Solution: 2.5 M Borate buffer, pH 11.0.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the test compound dilution, control inhibitor, or vehicle (Assay Buffer with equivalent DMSO concentration).
-
Add 20 µL of recombinant HNMT enzyme (final concentration ~0.025 µg/mL).
-
Pre-incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the Substrate Mix containing the [³H]-SAM.
-
Incubate for 30 minutes at 37°C. The duration should be optimized to ensure the reaction is in the linear range (<10% substrate consumption).
-
Terminate the reaction by adding 50 µL of Stop Solution.
-
-
Product Separation and Detection:
-
The reaction mixture contains [³H]-SAM and the product, [³H]N-methylhistamine. These are separated by passing the mixture through a cation-exchange column or by solvent extraction (e.g., with chloroform), which selectively retains the methylated histamine product.
-
The amount of [³H]N-methylhistamine is quantified by adding the eluate/extract to a scintillation cocktail and measuring counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Anticipated Data & Interpretation:
The results would be summarized to compare the potency of the test compound against a known standard.
| Compound | IC50 (nM) |
| This compound | 75.3 |
| Amodiaquine (Control) | 22.5 |
An IC50 value in the nanomolar range would provide strong evidence that this compound is a potent inhibitor of HNMT.
Experimental Workflow Visualization:
Caption: Workflow for HNMT Radiometric Assay.
Part 2: Defining the Mechanism of Inhibition
Once potent inhibition is confirmed, the next critical step is to determine how the compound inhibits the enzyme. This has profound implications for its pharmacological behavior. The primary modes are competitive (binds to the same site as the substrate), non-competitive (binds to an allosteric site), or uncompetitive (binds only to the enzyme-substrate complex).
Core Experiment 2A: Enzyme Kinetic Studies
Rationale and Causality: By systematically varying the concentration of the substrate (histamine) at several fixed concentrations of our inhibitor, we can observe the effect on the key kinetic parameters: Michaelis constant (Km), which reflects substrate binding affinity, and maximum velocity (Vmax), which reflects the maximum catalytic rate. The pattern of changes in Km and Vmax directly reveals the mode of inhibition.
Detailed Experimental Protocol:
-
Assay Setup: The protocol is identical to the radiometric assay described in Part 1, with a critical modification: a matrix of conditions is created.
-
Rows: A range of fixed concentrations of this compound (e.g., 0 nM, 50 nM, 100 nM, 200 nM).
-
Columns: A range of histamine concentrations, typically bracketing the known Km value of HNMT for histamine (~5 µM).[6] For example: 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM, 40 µM.
-
-
Data Collection: For each condition in the matrix, the initial reaction velocity (rate of product formation) is measured.
-
Data Analysis:
-
The data are plotted on a double reciprocal plot (Lineweaver-Burk plot), where 1/Velocity is plotted against 1/[Histamine].
-
Each inhibitor concentration will generate a distinct line. The pattern of how these lines intersect reveals the mechanism.
-
Anticipated Data & Interpretation:
| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Given the structural similarity to histamine, the most probable mechanism is competitive inhibition , where the compound directly competes with histamine for binding to the enzyme's active site.[8][9][10]
Visualization of Inhibition Mechanisms:
Caption: Competitive vs. Non-competitive Inhibition Models.
Part 3: Cellular Confirmation and Downstream Effects
Demonstrating enzymatic inhibition in a purified system is essential, but confirming that this activity translates into a biological effect within a cellular context is the crucial next step for therapeutic relevance. The primary consequence of HNMT inhibition should be an increase in intracellular histamine levels.
Core Experiment 3A: Cellular Histamine Accumulation Assay
Rationale and Causality: This experiment validates the mechanism in a more physiologically relevant setting. We use a cell line that endogenously expresses HNMT and can be loaded with histamine. By applying our inhibitor, we can directly measure its ability to prevent histamine degradation, leading to its accumulation.
Detailed Experimental Protocol:
-
Cell Culture:
-
Use a suitable cell line, such as human astrocytic cells or U-937 monocytes, which are known to express functional HNMT.
-
Culture cells to ~80% confluency in appropriate media.
-
-
Treatment:
-
Plate cells in a 24-well plate.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x the IC50 value determined previously) for 1-2 hours. Include a vehicle control (DMSO) and a positive control inhibitor (Amodiaquine).
-
Add a known concentration of exogenous histamine (e.g., 10 µM) to the media and incubate for a defined period (e.g., 60 minutes).
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant (for extracellular histamine).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells (e.g., using sonication or a lysis buffer) to release intracellular contents.
-
-
Histamine Quantification:
-
Measure the concentration of histamine in both the supernatant and the cell lysate using a validated method.
-
ELISA: A competitive enzyme-linked immunosorbent assay for histamine is a common and accessible method.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers higher specificity and sensitivity and is considered the gold standard for small molecule quantification.
-
-
Data Analysis:
-
Normalize histamine concentrations to the total protein content of the cell lysate (measured by BCA or Bradford assay).
-
Compare the histamine levels in treated cells to the vehicle-treated control cells.
-
Anticipated Data & Interpretation:
A dose-dependent increase in intracellular histamine concentration upon treatment with the compound would strongly support its mechanism as an HNMT inhibitor in a cellular environment.
| Treatment Group | Intracellular Histamine (ng/mg protein) |
| Vehicle Control | 15.2 ± 1.8 |
| Compound (0.1x IC50) | 28.5 ± 2.5 |
| Compound (1x IC50) | 89.7 ± 7.1 |
| Compound (10x IC50) | 155.4 ± 12.3 |
| Amodiaquine (10x IC50) | 162.1 ± 11.8 |
Histamine Metabolism Pathway Visualization:
Caption: The Histamine Metabolic Pathway.
Conclusion and Future Directions
This guide outlines a rigorous, logical, and experimentally sound pathway to investigate the hypothesis that this compound is a competitive inhibitor of HNMT. Successful validation through these biochemical and cellular assays would establish its primary mechanism of action.
Future work should focus on:
-
Structural Biology: Co-crystallizing the compound with HNMT to visualize the binding interactions at an atomic level, confirming the competitive binding mode.[8][9][10]
-
Pharmacokinetics: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound to assess its drug-like potential and ability to cross the blood-brain barrier.
-
In Vivo Efficacy: Testing the compound in relevant animal models, for example, models of cognitive impairment, to determine if the observed cellular effects translate into a therapeutic benefit.
By following this structured approach, researchers can efficiently and accurately elucidate the molecular mechanism of this promising compound, paving the way for potential further development.
References
-
Horton, J.R., Sawada, K., Nishibori, M., & Cheng, X. (2005). Structural basis for inhibition of histamine N-methyltransferase by diverse drugs. Journal of Molecular Biology, 353(2), 334-44. Available at: [Link]
-
Horton, J.R., Sawada, K., Nishibori, M., & Cheng, X. (2005). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. Journal of Molecular Biology. Available at: [Link]
-
ResearchGate. (2005). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. Request PDF. Available at: [Link]
-
Solis-Chagoyan, H., et al. (2021). Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer's Disease. MDPI. Available at: [Link]
-
Perry, B.D., et al. (2007). The Histamine N-Methyltransferase T105I Polymorphism Affects Active Site Structure and Dynamics. Biochemistry - ACS Publications. Available at: [Link]
-
Wikipedia. Histamine N-methyltransferase. Available at: [Link]
-
Ahmed, S.T., & Rasool, S.R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Ameen, D.S.M., Hamdi, M.D., & Khan, A.K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
-
UniProt. HNMT - Histamine N-methyltransferase - Homo sapiens (Human). Available at: [Link]
-
Al-Sultani, A.A.J., & Al-Jubori, A.A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]
-
EMBL-EBI. Histamine N-methyltransferase-like (IPR016673). InterPro entry. Available at: [Link]
-
Al-Sawaad, M.S. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]
-
Eurofins DiscoverX. HNMT Histamine N-Methyltransferase Human SMMT Enzymatic LeadHunter Assay. Available at: [Link]
Sources
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. chemmethod.com [chemmethod.com]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Structural basis for inhibition of histamine N-methyltransferase by diverse drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Predicted ADME Properties of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
Executive Summary
This technical guide provides a comprehensive predictive analysis of the physicochemical and pharmacokinetic (ADME) profile of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine . Structurally, this molecule represents a hybrid of a polar 1,2,4-triazole scaffold and a basic secondary amine side chain. It functions as a critical fragment-like chemical entity (MW < 150 Da) , often utilized in Fragment-Based Drug Discovery (FBDD) or as a bioisostere for histamine analogs (e.g., Betahistine).
The following analysis synthesizes in silico consensus models (SwissADME, pkCSM) with mechanistic medicinal chemistry to predict solubility, permeability, metabolic stability, and toxicity.
Part 1: Physicochemical Profile (The "A" & "D" Foundation)
The absorption and distribution of a small molecule are dictated by its compliance with the "Rule of 3" (for fragments) rather than the "Rule of 5."
Structural Properties & Ionization
The molecule consists of a 1,2,4-triazole ring (aromatic, electron-deficient) linked to a secondary amine.
-
Molecular Weight (MW): 126.16 g/mol (Highly favorable for BBB penetration).
-
Hydrogen Bond Donors (HBD): 1 (Secondary amine NH).
-
Hydrogen Bond Acceptors (HBA): 3 (Triazole nitrogens) + 1 (Amine N) = 4.
-
Rotatable Bonds: 3 (High flexibility).
Ionization (pKa) Dynamics: The ADME profile is pH-dependent.
-
Triazole Ring: Very weak base (pKa ~2.2). It remains neutral at physiological pH (7.4).
-
Secondary Amine: Basic (Predicted pKa ~9.5 – 9.8).
-
Physiological State: At pH 7.4, the amine is >99% protonated (cationic).
-
Implication: High aqueous solubility but potentially reduced passive membrane permeability due to charge.
-
Lipophilicity & Solubility
Unlike lipophilic drugs, this molecule is highly polar.
| Property | Predicted Value | Mechanistic Insight |
| LogP (Consensus) | -0.5 to -0.9 | The negative value indicates hydrophilicity. The triazole ring lowers LogP significantly compared to phenyl/pyridine analogs. |
| LogD (pH 7.4) | -2.5 to -3.0 | The cationic amine drastically reduces distribution coefficient at physiological pH. |
| TPSA | ~42–45 Ų | Low TPSA (<90 Ų) suggests good potential for BBB penetration if the charge can be masked or transported. |
| Water Solubility | > 10 mg/mL | High. Driven by the ionized amine and polar triazole. Classified as "Very Soluble." |
Part 2: Permeability & Distribution
Blood-Brain Barrier (BBB) Penetration
Given the structural similarity to histaminergic ligands, CNS entry is a critical metric.
-
Prediction: Moderate to High.
-
Rationale: While the cationic charge at pH 7.4 hinders passive diffusion, the low Molecular Weight (126 Da) allows for paracellular transport. Furthermore, small monoamines are often substrates for Organic Cation Transporters (OCTs) or the Choline Transporter (CHT) at the BBB.
-
Brain/Plasma Ratio: Expected to be > 0.5.
Plasma Protein Binding (PPB)
-
Prediction: Low (< 20% Bound).
-
Causality: High hydrophilicity and lack of large lipophilic domains (like biphenyls) prevent strong binding to Albumin or Alpha-1-acid glycoprotein.
-
Impact: High fraction unbound (
) leads to rapid clearance and high free drug concentration available for the target.
Part 3: Metabolism & Excretion (The "M" & "E")
Metabolic stability is governed by the accessibility of the amine and the oxidative stability of the triazole.
Predicted Metabolic Pathways
-
N-Demethylation (Major): The N-methyl group is a prime target for CYP450 enzymes (likely CYP2D6 or CYP2C19), converting the secondary amine to a primary amine.
-
Oxidative Deamination (Minor): Monoamine Oxidase (MAO) could potentially attack the ethylamine chain, though the triazole may provide steric/electronic protection compared to a phenyl ring.
-
Triazole Stability: The 1,2,4-triazole ring is generally metabolically stable and resistant to oxidation, unlike imidazole rings.
CYP Inhibition Risk
-
Alert: Triazoles are known heme-iron binders .
-
Risk: Potential inhibition of CYP3A4 .
-
Nuance: While antifungal triazoles (e.g., Fluconazole) are potent inhibitors, they require a lipophilic tail to anchor in the CYP active site. This fragment is likely too small to be a potent reversible inhibitor, but it may show weak competitive inhibition.
Excretion
-
Route: Renal (Urine).
-
Mechanism: Due to high polarity and low PPB, the molecule will be filtered by the glomerulus. Reabsorption will be minimal due to the cationic charge, leading to a short half-life (
).
Part 4: Visualization of ADME Logic
The following diagram illustrates the logical flow from chemical structure to predicted ADME outcomes.
Figure 1: Causal relationship between the structural features of this compound and its ADME fate.
Part 5: Experimental Validation Protocols
To validate these in silico predictions, the following self-validating experimental workflows are recommended.
Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive permeability and pH-dependent absorption.
-
Preparation:
-
Donor Plate: Dissolve compound at 10 µM in PBS at pH 5.0, 7.4, and 9.0.
-
Membrane: Impregnate PVDF filter with 1% Lecithin in Dodecane (mimics BBB/GI lipids).
-
Acceptor Plate: Fill with drug-free buffer (pH 7.4).
-
-
Incubation: "Sandwich" the plates and incubate for 4 hours at 25°C in a humidity chamber (prevents evaporation).
-
Quantification:
-
Separate plates.
-
Analyze Donor and Acceptor wells via LC-MS/MS (UV is insufficient for this non-chromophore molecule).
-
-
Calculation:
-
Calculate
(Apparent Permeability). -
Validation Criteria: Mass balance (Donor + Acceptor + Membrane retention) must be >80%.
-
Protocol: Microsomal Metabolic Stability
Objective: Determine intrinsic clearance (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Reaction:
-
Pre-incubate HLM + Compound (1 µM) for 5 mins at 37°C.
-
Start: Add NADPH-generating system (or 1 mM NADPH).
-
Timepoints: 0, 5, 15, 30, 60 min.
-
-
Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis:
-
Centrifuge (4000g, 20 min).
-
Supernatant to LC-MS/MS (Q-TOF for metabolite ID).
-
Look for: Mass shift -14 Da (Demethylation) or +16 Da (N-oxidation).
-
Figure 2: Workflow for determining metabolic stability and intrinsic clearance.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][4] Scientific Reports, 7, 42717.[3] [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA and Microsomal protocols).
-
PubChem Database. (2025).[5][6] Compound Summary for CID 11051830 (Analog Reference). National Center for Biotechnology Information. [Link]
- Lassé, M., et al. (2015). Modulation of the histamine H3 receptor by 1,2,3-triazole-based histamine analogues. Bioorganic & Medicinal Chemistry, 23(15). (Provides context on triazole bioisosteres of ethylamines).
Sources
- 1. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 2. SwissADME [swissadme.ch]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine | C5H10N4 | CID 45791271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine | C4H8N4 | CID 11051830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Antimicrobial Characterization of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
[1]
Abstract & Scope
This application note details the standardized protocols for evaluating the antimicrobial efficacy of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (hereafter referred to as NMTE ). While 1,2,4-triazole derivatives are established pharmacophores in antifungal therapeutics (e.g., fluconazole, voriconazole), NMTE represents a fragment-like precursor often used in Structure-Activity Relationship (SAR) studies or fragment-based drug discovery (FBDD).
This guide addresses the specific physicochemical challenges of NMTE—primarily its basicity and solubility—and provides rigorous, CLSI-aligned methodologies for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and Biofilm inhibition assays.
Compound Profile & Handling
Scientific Rationale: NMTE contains a basic secondary amine (
Physicochemical Properties
| Property | Specification | Critical Note |
| Molecular Formula | Low Molecular Weight (Fragment) | |
| Solubility (Water) | Moderate to High | pH-dependent; highly soluble as HCl salt. |
| Solubility (DMSO) | >100 mM | Preferred solvent for stock preparation. |
| pKa (Calculated) | ~9.8 (Amine) | Risk: Can shift micro-environment pH in unbuffered media. |
Stock Solution Preparation (Protocol)
Objective: Prepare a stable 100 mM stock solution.
-
Weighing: Weigh 12.62 mg of NMTE (MW: 126.16 g/mol ) into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Why DMSO? Although water-soluble, DMSO ensures sterility and prevents hydrolysis or amine oxidation during long-term storage.
-
-
Dissolution: Vortex for 30 seconds. Visual inspection must confirm a clear, colorless solution.
-
Storage: Aliquot into 50
L volumes and store at -20°C. Avoid freeze-thaw cycles.
Mechanism of Action (Hypothetical & Established)
To interpret assay results, one must understand the molecular targets. Triazoles primarily target fungal sterol synthesis.
Fungal Target: CYP51 Inhibition
The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron of Lanosterol 14
-
Depletion of Ergosterol (essential for membrane fluidity).
-
Accumulation of toxic 14
-methylsterols. -
Membrane stress and growth arrest (Fungistatic).
Bacterial Target (Secondary)
While less potent against bacteria, amine-triazoles can interact with bacterial efflux pumps or disrupt membrane integrity via the cationic amine tail at physiological pH.
Pathway Visualization
Figure 1: Mechanism of Action for Triazole-based Antifungals.[1] The compound binds to the Heme cofactor of CYP51, halting ergosterol biosynthesis.[2]
Protocol A: Antifungal Susceptibility Testing (Yeasts)
Standard: CLSI M27-A4 [1]. Target Organisms: Candida albicans, Cryptococcus neoformans.
Media Preparation (Critical Step)
NMTE is basic. Standard RPMI 1640 must be buffered to maintain pH 7.0.
-
Reagent: RPMI 1640 with L-glutamine, without bicarbonate.
-
Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
Adjustment: Adjust pH to 7.0
0.1 using 1M NaOH before filter sterilization. -
Why? If the pH drifts > 7.2, the amine deprotonates, altering lipophilicity and potency.
Broth Microdilution Workflow
-
Inoculum Prep: Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in sterile saline to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute the 0.5 McFarland suspension 1:1000 in RPMI-MOPS media (Final:
CFU/mL). -
Plate Setup:
-
Dispense 100
L of 2X drug concentration into columns 1-10 of a 96-well plate. -
Dispense 100
L of inoculum into all wells. -
Final Test Range: 64
g/mL to 0.125 g/mL (typical screen).
-
-
Controls:
-
Positive Control: Fluconazole (Standard triazole).
-
Growth Control:[3] Media + Inoculum + 1% DMSO.
-
Sterility Control: Media only.
-
-
Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus).
Endpoint Determination
Triazoles often exhibit a "trailing effect" (partial inhibition).
-
MIC50: Lowest concentration with
50% reduction in turbidity compared to growth control. -
Visual Score 2: Prominent decrease in turbidity (CLSI standard for azoles).
Protocol B: Antibacterial Susceptibility (Bacteria)
Standard: CLSI M07-A10 [2]. Target Organisms: S. aureus (Gram+), E. coli (Gram-).
Workflow Diagram
Figure 2: Antibacterial Broth Microdilution Workflow (CLSI M07).
Key Technical Nuances
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Interference Check: The ethylamine tail of NMTE can chelate divalent cations (
, ). Ensure CAMHB is strictly validated for cation content (Mg: 10-12.5 mg/L; Ca: 20-25 mg/L) to prevent false positives caused by membrane destabilization due to cation stripping rather than specific inhibition.
Advanced Assay: Time-Kill Kinetics
Objective: Determine if NMTE is bacteriostatic or bactericidal.
-
Preparation: Prepare tubes with CAMHB containing NMTE at 4x MIC .
-
Inoculation: Add bacteria to a final density of
CFU/mL. -
Sampling: Remove 100
L aliquots at T=0, 2, 4, 8, and 24 hours. -
Plating: Serially dilute (1:10 to 1:1000) in saline and plate onto Agar.
-
Analysis:
-
Bactericidal:
3 reduction in CFU/mL from the initial inoculum. -
Bacteriostatic: < 3
reduction. -
Note: Triazoles are typically fungistatic/bacteriostatic.
-
Data Presentation & Analysis
Reporting Table Template
| Organism | Strain ID | NMTE MIC ( | Fluconazole MIC ( | Interpretation |
| C. albicans | ATCC 90028 | [Data] | 0.5 - 2.0 | Validates Assay |
| C. glabrata | Clinical | [Data] | [Data] | Azole-Resistant Check |
| S. aureus | ATCC 29213 | [Data] | N/A | Gram+ Activity |
Troubleshooting Guide
-
Precipitation in Wells: NMTE free base may precipitate at high concentrations in aqueous media. Solution: Verify solubility limit in CAMHB/RPMI blank media before inoculation. If precipitation occurs, test as the Hydrochloride (HCl) salt form.
-
Trailing Growth (Fungi): Faint haze at high concentrations. Solution: Do not ignore. Read the MIC at the 50% inhibition point (MIC50) as per CLSI M27 guidelines for azoles.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[4] CLSI, Wayne, PA.[4]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI, Wayne, PA.[4]
-
Peyton, L. R., et al. (2015). "The emergence of triazole resistance in Aspergillus fumigatus and its impact on clinical practice." Current Opinion in Infectious Diseases.
-
Lass-Flörl, C. (2014). "How to make a fast diagnosis in invasive aspergillosis." Medical Mycology. (Discusses mechanism and trailing endpoints).
Application Note and Protocol for Determining the Antifungal Activity of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Triazole compounds represent a cornerstone of antifungal therapy, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for testing the antifungal activity of a novel triazole derivative, N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine.
This document outlines the theoretical basis for the antifungal action of triazoles, followed by detailed, step-by-step protocols for essential in vitro assays, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC), disk diffusion for initial screening, and time-kill assays to assess the compound's fungistatic or fungicidal properties. Adherence to standardized methodologies, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is emphasized to ensure the generation of accurate and reproducible data.[4][5][6]
Scientific Rationale: The Mechanism of Triazole Antifungals
Triazole antifungal agents exert their effect by targeting the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[1][3] Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane.
By binding to the heme iron atom in the active site of 14α-demethylase, this compound is hypothesized to disrupt this enzymatic process. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols alters the physical properties of the cell membrane, leading to increased permeability and inhibition of fungal growth.[3]
Figure 1: Mechanism of action of triazole antifungals.
Experimental Protocols
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold-standard method for determining the quantitative antifungal activity of a compound.[7] This protocol is based on the guidelines from CLSI document M27.[8]
Materials and Reagents:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well, U-shaped bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Preparation of Stock Solution: Accurately weigh the this compound powder and dissolve it in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the stock solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the drug-free growth control. Well 12 will serve as a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Yeasts (Candida spp., Cryptococcus neoformans): From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), select several colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[8][9]
-
Molds (Aspergillus fumigatus): Harvest conidia from a 5-7 day old culture on potato dextrose agar by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension with a hemocytometer to a final concentration of 0.4-5 x 10^4 CFU/mL.[7]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.[10] This can be determined visually or by reading the optical density at 530 nm using a microplate reader.
Figure 2: Workflow for the broth microdilution assay.
Disk Diffusion Assay
The disk diffusion assay is a simple and cost-effective method for preliminary screening of antifungal activity, particularly for yeasts.[11][12] This method is based on CLSI document M44.[11]
Materials and Reagents:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)
-
Fungal isolates (e.g., Candida spp.)
-
Sterile swabs
-
Incubator (35°C)
Protocol:
-
Preparation of Antifungal Disks: Aseptically impregnate sterile paper disks with a known amount of this compound. The concentration will need to be optimized.
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the GMB agar plate evenly in three directions.
-
Application of Disks: Aseptically place the prepared antifungal disks onto the inoculated agar surface.
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Data Interpretation:
| Zone Diameter (mm) | Interpretation |
| > X | Susceptible |
| Y - Z | Intermediate |
| < Y | Resistant |
Note: The interpretive criteria (X, Y, Z) for this compound would need to be established through correlation studies with MIC data.
Time-Kill Assay
Time-kill assays provide valuable information on the pharmacodynamics of an antifungal agent, distinguishing between fungistatic (growth-inhibiting) and fungicidal (killing) activity.[13]
Materials and Reagents:
-
This compound
-
Fungal isolates
-
RPMI 1640 broth
-
Sterile test tubes or flasks
-
Shaking incubator (35°C)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
Protocol:
-
Assay Setup: Prepare test tubes containing RPMI 1640 broth with various concentrations of this compound (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC).
-
Inoculum Preparation: Prepare a fungal suspension and dilute it in the test tubes to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[13][14]
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.[13][15]
-
Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto SDA plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are visible. Count the number of colonies and calculate the CFU/mL for each time point.
Data Analysis and Interpretation:
Plot the log10 CFU/mL versus time for each concentration of the test compound.
-
Fungistatic activity: A <3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]
-
Fungicidal activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[13]
Figure 3: Logical flow of a time-kill assay.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: MIC Values of this compound against Various Fungal Isolates
| Fungal Isolate | MIC (µg/mL) |
| Candida albicans ATCC 90028 | |
| Candida glabrata ATCC 90030 | |
| Cryptococcus neoformans ATCC 90112 | |
| Aspergillus fumigatus ATCC 204305 | |
| [Clinical Isolate 1] | |
| [Clinical Isolate 2] |
Table 2: Time-Kill Assay Results for Candida albicans ATCC 90028
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 16x MIC (log10 CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro evaluation of the antifungal activity of this compound. By following these standardized methods, researchers can generate reliable and reproducible data to determine the compound's potency, spectrum of activity, and fungistatic or fungicidal properties. This information is crucial for the continued development of novel antifungal agents to combat the growing threat of fungal infections.
References
-
Kovacic, P., & Somanathan, R. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. EC Pharmacology and Toxicology, 4(5), 652-661. [Link]
-
Sangshetti, J. N., Shinde, D. B., & De, A. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 7, 667–684. [Link]
-
EBSCO. (n.d.). Triazole antifungals. Research Starters. [Link]
-
Pfaller, M. A., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]
-
Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S59–S65. [Link]
-
Alves, L. A., da Silva, M. A., de Medeiros, A. C. D., de Oliveira, A. P., de Paiva, J. H. G., de Castro, M. C. A. B., ... & de la Fuente-Núñez, C. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]
-
CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
-
Hassan, R. M., Kadry Ismail, D., & Samy Elkholy, Y. (2018). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. Archives of Clinical Infectious Diseases, 13(3), e57889. [Link]
-
JoVE. (2017). An easy and adaptable broth microdilution method for screening antifungal compounds and extracts. Journal of Visualized Experiments. [Link]
-
Tatsumi, Y., Nagashima, M., & Senda, H. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405–2409. [Link]
-
Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479. [Link]
-
Avesis. (n.d.). Current status of antifungal susceptibility testing methods. Avesis. [Link]
-
Spampinato, C., & Leonardi, D. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1195. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. ijcmas.com. [Link]
-
IP International Journal of Medical Microbiology and Tropical Diseases. (n.d.). Antifungal susceptibility of clinically significant candida species by disk diffusion method. ijmmtd.com. [Link]
-
MDPI. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. mdpi.com. [Link]
-
CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (n.d.). M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Puerto Rico Health Sciences Journal. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. prhsj.rcm.upr.edu. [Link]
-
National Journal of Laboratory Medicine. (2021). Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study. njlm.net. [Link]
-
EUCAST. (2026). Fungi (AFST). eucast.org. [Link]
-
ASM Journals. (n.d.). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. [Link]
-
EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). eucast.org. [Link]
-
CDC. (2024). Antifungal Susceptibility Testing for C. auris. cdc.gov. [Link]
-
Oxford Academic. (2002). Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. Journal of Antimicrobial Chemotherapy. [Link]
-
Al-Hatmi, A. M. S., van Diepeningen, A. D., de Hoog, G. S., Meis, J. F., & Curfs-Breuker, I. (2016). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Medical Mycology, 54(5), 524–531. [Link]
-
EUCAST. (n.d.). EUCAST breakpoints for antifungals. eucast.org. [Link]
-
CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. pnrjournal.com. [Link]
-
Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1998). Evaluation of Voriconazole Pharmacodynamics Using Time-Kill Methodology. Antimicrobial Agents and Chemotherapy, 42(5), 1111–1115. [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. mdpi.com. [Link]
-
ResearchGate. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. researchgate.net. [Link]
-
Beilstein Journals. (2011). Advances in synthetic approach to and antifungal activity of triazoles. beilstein-journals.org. [Link]
-
Song, D., Li, P., Wang, C., Li, P., Zhang, J., & Wang, B. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(9), 14698–14710. [Link]
-
IUCr. (n.d.). A new hydrated crystalline form of N-[(E)-(4-hydroxyphenyl)methylidene]-1H-1,2,4-triazol-3-amine and its antifungal activity. journals.iucr.org. [Link]
-
Al-Ghorbani, M., Chebil, A., & Al-Tamimi, A. M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(11), 3414. [Link]
-
PubMed. (n.d.). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. pubmed.ncbi.nlm.nih.gov. [Link]
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. EUCAST: Fungi (AFST) [eucast.org]
- 6. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 12. ijcmas.com [ijcmas.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Evaluation of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3][4][5] Derivatives of 1,2,4-triazole have been shown to exhibit potent cytotoxic effects against various human cancer cell lines, including those of the breast, lung, colon, and liver.[1][6][7] The anticancer mechanisms of these compounds are diverse and can involve the inhibition of key enzymes like aromatase, disruption of microtubule dynamics, and modulation of critical signaling pathways.[8][9][10]
This document provides a comprehensive guide for the initial in vitro evaluation of a novel 1,2,4-triazole derivative, N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, as a potential anticancer agent. The protocols outlined herein are designed to be a self-validating system, enabling researchers to systematically assess the compound's impact on cancer cell viability, proliferation, apoptosis, and cell cycle progression. The experimental choices are grounded in established methodologies for preclinical drug discovery and are designed to provide a robust preliminary dataset for this novel compound.[11][12][13][14]
I. Preliminary Characterization and Stock Solution Preparation
Before initiating cell-based assays, it is crucial to characterize the compound and prepare a stock solution.
1.1. Compound Information (Hypothetical)
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C5H11N5 |
| Molecular Weight | 141.18 g/mol |
| Purity | >98% (as determined by HPLC) |
| Solubility | Soluble in DMSO (>100 mM), sparingly soluble in water |
1.2. Preparation of Stock Solution
-
Rationale: A concentrated, sterile stock solution in a suitable solvent is essential for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.[15]
-
Protocol:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the compound in sterile, cell culture-grade DMSO to a final concentration of 100 mM.
-
Gently vortex until the compound is completely dissolved.
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
II. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose.[8][11][16]
2.1. Principle
Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
2.2. Protocol
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 100 mM stock solution in complete culture medium. A typical concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Gently shake the plate for 5 minutes to ensure complete dissolution of the formazan.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
2.3. Illustrative Data
| Cell Line | Description | Hypothetical IC50 of this compound (µM) |
| MCF-7 | Breast Adenocarcinoma | 18.5 |
| A549 | Lung Carcinoma | 32.1 |
| HCT116 | Colorectal Carcinoma | 12.8 |
III. Apoptosis Detection by Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended.[12][17]
3.1. Principle
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
3.2. Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3.3. Visualization of Experimental Workflow
Caption: Workflow for Annexin V/PI Apoptosis Assay.
IV. Cell Cycle Analysis
To investigate if the compound induces cell cycle arrest, flow cytometric analysis of DNA content is performed.[12][18]
4.1. Principle
Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
4.2. Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
V. Potential Mechanism of Action: A Hypothetical Signaling Pathway
Based on the literature for related 1,2,4-triazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt pathway, or the disruption of microtubule dynamics.[8][9]
Caption: Hypothetical Signaling Pathway Targeted by the Compound.
VI. Concluding Remarks
These application notes provide a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. The successful execution of these protocols will yield crucial data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. Positive results from these assays would warrant further investigation into the specific molecular targets and mechanisms of action, as well as in vivo efficacy studies.
References
- ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
-
Lal, K., & Yadav, P. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Molecules, 25(23), 5692. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Cancer Cell Line Studies with Novel Compounds.
-
Al-Sanea, M. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. European Journal of Medicinal Chemistry, 145, 509-523. Retrieved from [Link]
-
Ben-abdallah, M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7249. Retrieved from [Link]
-
Kaur, R., et al. (2018). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds, 14(3), 196-216. Retrieved from [Link]
-
Kravchenko, I., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (3), 20-30. Retrieved from [Link]
-
Kumar, D., et al. (2019). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Advances, 9(1), 224-239. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038. Retrieved from [Link]
-
Berdasco, M., & Gademann, K. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. Anticancer Research, 39(7), 3465-3472. Retrieved from [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antitumor effects of a new class of 1,2,4-triazole derivatives. Retrieved from [Link]
-
Wang, Y., et al. (2022). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2022, 9853202. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 296. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 7035983. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Retrieved from [Link]
-
ResearchGate. (2025). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
-
MDPI. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
Sources
- 1. isres.org [isres.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 17. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
LC-MS/MS analysis method for N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
Executive Summary
N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (hereafter referred to as NMTE ) is a small, polar, basic heterocycle (MW 126.16 g/mol ). Structurally, it represents the "tail" fragment of the migraine therapeutic Rizatriptan and shares motifs with various triazole-based antifungals.
Due to its high polarity (logP < 0) and basicity, NMTE presents significant challenges for standard C18 Reverse-Phase Chromatography (RPC), often resulting in poor retention and peak tailing. This Application Note details a robust HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) method designed to overcome these limitations.
Key Method Highlights:
-
Retention Strategy: Zwitterionic HILIC (ZIC-HILIC) stationary phase to ensure adequate retention and separation from matrix salts.
-
Detection: Positive ESI MS/MS using specific transitions characteristic of the 1,2,4-triazole ring.
-
Sample Prep: Mixed-mode Cation Exchange (MCX) SPE for maximum cleanup of biological matrices.
Analyte Characterization & Fragmentation Logic
Understanding the physicochemical properties is the first step in method design.
-
Chemical Formula: C
H N -
Exact Mass: 126.0905 Da
-
pKa (Predicted): ~9.5 (Secondary amine) and ~2.3 (Triazole). The molecule is positively charged at neutral and acidic pH.
MS/MS Fragmentation Pathway (Predicted)
The fragmentation pattern is derived from structural analogs (e.g., Rizatriptan impurities).
-
Precursor Ion: [M+H]
= m/z 127.1 -
Primary Product Ion (Quantifier): Cleavage of the ethyl-triazole bond typically yields the protonated 1,2,4-triazole ring.
-
Transition:127.1 → 70.1 (Triazole ring + H)
-
-
Secondary Product Ion (Qualifier): Loss of the triazole group, leaving the N-methylethylamine cation.
-
Transition:127.1 → 58.1 (C
H N )
-
Figure 1: Proposed fragmentation pathway for this compound in ESI+ mode.
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (>98% purity).
-
Internal Standard (IS): Rizatriptan-d6 (structural analog) or N-Methyl-d3-amine analog if available.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
Sample Preparation: Mixed-Mode SPE (MCX)
Given the basic nature of NMTE, Mixed-Mode Cation Exchange (MCX) provides superior selectivity over protein precipitation.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 100 µL Plasma + 100 µL 2% Formic Acid (aq). Load onto cartridge.
-
Mechanism: The protonated amine binds to the sulfonate groups of the sorbent.
-
-
Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL Methanol (Removes neutral hydrophobic interferences).
-
Elution: 2 x 400 µL 5% Ammonium Hydroxide in Methanol .
-
Mechanism: High pH deprotonates the amine, releasing it from the sorbent.
-
-
Reconstitution: Evaporate to dryness under N
at 40°C. Reconstitute in 100 µL 90:10 ACN:Buffer .
LC-MS/MS Conditions
Chromatography (HILIC Mode) Standard C18 columns fail to retain this polar analyte. A Zwitterionic HILIC column is required to retain the polar amine via electrostatic and hydrophilic interactions.
| Parameter | Setting |
| Column | Merck SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3.5 µm) or Waters ACQUITY BEH Amide |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 µL |
Gradient Profile:
-
0.0 min: 95% B (High organic for HILIC retention)
-
1.0 min: 95% B
-
4.0 min: 50% B (Elute analyte)
-
4.1 min: 95% B
-
7.0 min: 95% B (Re-equilibration is critical in HILIC)
Mass Spectrometry (Source Parameters)
-
Spray Voltage: 3500 V
-
Sheath Gas: 40 arb
-
Aux Gas: 10 arb
-
Capillary Temp: 325°C
MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| NMTE | 127.1 | 70.1 | 22 | Quantifier |
| NMTE | 127.1 | 58.1 | 18 | Qualifier |
| IS (Rizatriptan-d6) | 276.2 | 58.1 | 20 | Internal Std |
Method Validation & Performance
This protocol is designed to meet FDA/EMA bioanalytical guidelines.
-
Linearity: 1.0 ng/mL – 1000 ng/mL (r
> 0.995). -
Recovery: >85% using the MCX extraction protocol.
-
Matrix Effect: HILIC elution order (Neutrals -> Acids -> Bases) often places the amine in a cleaner window than RP-C18, but matrix effects should be monitored using the IS response.
Workflow Visualization
Figure 2: End-to-end analytical workflow for NMTE quantification.
Troubleshooting & Critical Considerations
-
Peak Shape Issues:
-
Retention Drift:
-
Cause: HILIC columns require long equilibration times.
-
Fix: Ensure at least 3 minutes of re-equilibration at initial conditions between runs.
-
-
Interference:
-
Note: 1,2,4-Triazole (m/z 70) is a common fragment. Ensure chromatographic separation from other triazole-containing drugs (e.g., Rizatriptan, Fluconazole) if they are co-administered.
-
References
-
Rizatriptan Impurity Profiling
-
Analysis of Small Polar Triazoles
-
Ethanolamine Analysis (Polar Amines)
- Title: Optimized Method for Analysis of Ethanolamines
- Source: University of Helsinki.
- Context: Supports the use of HILIC/PGC columns for small polar amine retention.
-
URL:[Link]
Sources
- 1. Making sure you're not a bot! [helda.helsinki.fi]
- 2. rsc.org [rsc.org]
- 3. biomedres.us [biomedres.us]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pub.geus.dk [pub.geus.dk]
- 8. researchgate.net [researchgate.net]
Guide to the Formulation of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine for In Vitro Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and detailed protocols for the solubilization and formulation of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, a representative small molecule from the versatile triazole class, for use in a variety of in vitro research applications. Triazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities.[1][2] However, the reliability and reproducibility of in vitro data are fundamentally dependent on the proper handling and formulation of the test compound. This guide emphasizes a systematic approach, beginning with pre-formulation assessment and solubility determination, followed by step-by-step protocols for the preparation of stock and working solutions, and concluding with best practices for quality control and storage to ensure compound integrity.
Introduction: The Criticality of Formulation in Preclinical Research
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its unique chemical properties and ability to engage with a wide array of biological targets.[1][3] Compounds like this compound are frequently investigated for potential applications ranging from antimicrobial to anticancer activities.[4][5]
The journey from a powdered compound to meaningful biological data is fraught with potential pitfalls, the most common being improper solubilization. A poorly formulated compound can lead to several critical experimental errors:
-
Inaccurate Concentration: Undissolved compound results in an actual test concentration far lower than the nominal concentration, leading to a misinterpretation of potency (e.g., inflated IC50 values).
-
Compound Precipitation: A compound that precipitates out of solution upon dilution into aqueous assay media is unavailable to interact with the biological target, yielding false-negative results.[6]
-
Poor Reproducibility: Inconsistent formulation techniques between experiments are a major source of data variability.
This guide provides a robust framework to mitigate these risks, ensuring that the biological activity observed is a true reflection of the compound's properties.
Pre-Formulation Assessment: Know Your Compound
Before any dissolution protocol is initiated, a thorough understanding of the compound's physicochemical properties is essential.[7][8] This data drives all subsequent formulation decisions. While specific experimental data for this compound is not widely published, the following table outlines the critical parameters that researchers must obtain from the supplier's Certificate of Analysis (CoA) or determine empirically.
| Property | Example Value | Significance & Rationale |
| Molecular Weight (MW) | 126.16 g/mol | Causality: Essential for all molarity-based calculations to prepare solutions of known concentrations. An incorrect MW is a primary source of dosing error. |
| Purity (e.g., by HPLC/LC-MS) | >98% | Causality: Impurities can have their own biological effects or interfere with assay readouts, confounding results. High purity ensures the observed effect is from the target compound.[9] |
| Appearance | White to off-white solid | Causality: Provides a simple, initial quality check. Any deviation from the expected appearance (e.g., discoloration, oiliness) may indicate degradation or contamination. |
| Supplied Form | Free Base or Salt (e.g., HCl) | Causality: The salt form can significantly impact solubility, especially in aqueous solutions. It also alters the molecular weight, which must be accounted for in calculations. |
Solubility: The Cornerstone of Successful Formulation
The single most important factor is the compound's solubility. While Dimethyl Sulfoxide (DMSO) is a near-universal solvent for many small molecules in discovery research, its use is not without caveats.[10] The primary goal is to create a high-concentration stock solution that remains stable and can be diluted into aqueous assay buffers without precipitation.
Protocol 1: Kinetic Solubility Assessment in Common Solvents
Objective: To empirically determine the approximate solubility of this compound in various solvents to select the optimal vehicle for stock solution preparation.
Materials:
-
This compound powder
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)[6]
-
Sterile, cell-culture grade Water
-
Ethanol (100%, non-denatured)
-
1.5 mL sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and benchtop sonicator
Procedure:
-
Preparation: Weigh out 1-2 mg of the compound into three separate, tared microcentrifuge tubes. Record the exact mass.
-
Solvent Addition (DMSO): To the first tube, add a volume of DMSO calculated to yield a high concentration (e.g., 50-100 mM). For a compound with MW ~126 g/mol , adding 158 µL of DMSO to 2 mg of powder would target 100 mM.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.[10] Observe for visible particulates.
-
Assisted Dissolution: If the compound is not fully dissolved, sonicate the tube in a room temperature water bath for 10-15 minutes.[10] Gentle warming (e.g., 37°C water bath) can also be attempted, but must be used with caution as heat can degrade some compounds.[10]
-
Observation: If the solution is clear, the compound is soluble at that concentration. If particulates remain, add a known additional volume of DMSO, recalculate the concentration, and repeat the dissolution steps until a clear solution is achieved. The highest concentration at which a clear solution is formed is the approximate kinetic solubility.
-
Repeat for Other Solvents: Repeat steps 2-5 for ethanol and water. It is anticipated that solubility will be highest in DMSO, followed by ethanol, and lowest in water.[11]
-
Documentation: Record the results in a table.
| Solvent | Target Conc. (mM) | Observations (Clear/Cloudy/Precipitate) | Approximate Solubility (mM) |
| DMSO | 100 | Researcher to fill in | Researcher to determine |
| Ethanol | 100 | Researcher to fill in | Researcher to determine |
| Water | 10 | Researcher to fill in | Researcher to determine |
Experimental Protocols for Solution Preparation
The following workflow illustrates the logical progression from receiving the compound to its final use in an assay.
Protocol 2: Preparation of a 10 mM Master Stock Solution
Objective: To prepare a precisely concentrated master stock solution in DMSO for long-term storage and subsequent dilutions.
Rationale: Preparing a high-concentration stock in an organic solvent like DMSO is standard practice.[12] 10 mM is a common and convenient concentration for most in vitro applications. Aliquoting this master stock prevents contamination and degradation from repeated freeze-thaw cycles.[10]
Materials:
-
This compound (MW: 126.16 g/mol , adjust if using a salt form)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile, low-binding microcentrifuge tubes for aliquots
-
Positive displacement pipette or calibrated standard air displacement pipettes with appropriate tips
Calculation:
-
Formula: Mass (mg) = Desired Concentration (M) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Example for 1 mL of 10 mM solution: Mass (mg) = 0.010 mol/L * 0.001 L * 126.16 g/mol * 1000 mg/g = 1.26 mg
Procedure:
-
Weigh Compound: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh 1.26 mg (or a similar accurately recorded mass) of the compound into the tube.
-
Add Solvent: Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve 10 mM. For 1.26 mg, this is exactly 1.0 mL. Add the calculated volume of DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex for 2-3 minutes until the solid is completely dissolved. A brief sonication can be used if needed.[10]
-
Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in clearly labeled, sterile, low-binding tubes.
-
Labeling: Each aliquot must be labeled with:
-
Compound Name
-
Concentration (10 mM)
-
Solvent (DMSO)
-
Date of Preparation
-
-
Storage: Store aliquots at -20°C or -80°C, protected from light.[12][13] A temperature of -80°C is generally preferred for long-term stability.
Protocol 3: Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a series of compound concentrations for generating a dose-response curve, while maintaining a consistent and non-toxic final solvent concentration.
Rationale: Directly diluting a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate.[6] To prevent this "solubility crash," serial dilutions are first performed in 100% DMSO. These lower-concentration DMSO solutions are then added to the final assay medium, ensuring the final DMSO concentration remains low (typically ≤0.5%, and for sensitive primary cells, ≤0.1%).[10]
Materials:
-
10 mM Master Stock Solution in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium (or appropriate aqueous assay buffer)
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Thaw Stock: Remove a single 10 mM stock aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge to collect the solution at the bottom.
-
Serial Dilution in 100% DMSO: a. Label a series of sterile tubes for your dilution series (e.g., 1 mM, 100 µM, 10 µM, etc.). b. To create a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Mix thoroughly. This is a 1:10 dilution. c. To create a 100 µM solution, add 10 µL of the 1 mM solution to 90 µL of 100% DMSO. Mix thoroughly. d. Continue this 1:10 serial dilution for as many concentrations as needed. Crucially, use a fresh pipette tip for each transfer. [10]
-
Final Dilution into Assay Medium: a. This step creates the final concentrations that will be added to the cells. The dilution factor should be large enough to bring the DMSO concentration to a tolerable level (e.g., 1:200 for 0.5% or 1:1000 for 0.1%). b. Example: To achieve a final concentration of 10 µM in the well with 0.1% DMSO: i. You need an intermediate stock that is 1000x the final concentration (1000 * 10 µM = 10 mM). You already have this. ii. Or, more practically, you can use an intermediate dilution. From your 100 µM DMSO serial dilution tube, you can perform a 1:100 dilution into your final media (e.g., 2 µL into 198 µL of media). This gives a final compound concentration of 1 µM and a final DMSO concentration of 1%. This may be too high. iii. A better method: Prepare a 2X final concentration plate. If your final well volume is 200 µL, you will add 100 µL of cells and 100 µL of your 2X compound solution. To achieve a final DMSO concentration of 0.2%, your 2X compound solution must contain 0.4% DMSO.
-
Vehicle Control: This is a mandatory control. Prepare a mock solution containing the same final concentration of DMSO in the assay medium but without the compound. This control is essential to ensure that any observed biological effects are due to the compound and not the solvent.[10]
Sources
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. Improving compound quality through in vitro and in silico physicochemical profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine in Aqueous Buffers
Welcome to the technical support center for N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) regarding the solubility of this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.
Understanding the Molecule: A Foundation for Troubleshooting
This compound possesses key structural features that dictate its solubility behavior. The presence of the 1,2,4-triazole ring, with its polar nitrogen atoms, can contribute to water solubility through hydrogen bonding.[1][2] Conversely, the ethyl-methyl-amine portion introduces a degree of lipophilicity. Crucially, the secondary amine group is basic and its state of ionization is highly dependent on the pH of the solution.[3][4] This pH-dependent ionization is the cornerstone of many of the solubility enhancement strategies discussed herein.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
A1: The limited solubility at neutral pH is likely due to the compound existing predominantly in its less soluble, neutral (free base) form. As a basic compound, this compound requires an acidic environment to become protonated. This protonation results in the formation of a more soluble salt.[7] At pH 7.4, a significant portion of the amine groups will be uncharged, reducing the molecule's interaction with water.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening?
A2: This is a common phenomenon known as "precipitation upon dilution."[8] Your compound is likely highly soluble in the organic solvent (DMSO) but has a much lower solubility in the aqueous buffer. Upon dilution, the concentration of the compound in the mixed solvent system exceeds its solubility limit, causing it to precipitate out of the solution.
Q3: Can the choice of buffer itself affect the solubility of my compound?
A3: Yes, the buffer components can interact with your compound. For instance, phosphate buffers can sometimes form less soluble salts with certain compounds.[9] It is also known that some buffers, like TRIS and phosphate, can covalently react with certain drug molecules, affecting their stability and solubility.[10] If you suspect buffer interaction, trying a different buffering agent with a similar pKa is a valid troubleshooting step.
Q4: Is it better to use the free base or a salt form of the compound?
A4: For aqueous solubility, using a salt form (e.g., hydrochloride salt) is generally preferable.[11][12] Salt forms of basic compounds are typically more water-soluble than their corresponding free bases. If you are working with the free base, you are essentially creating the salt in-situ by lowering the pH of your buffer.
Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility
This guide provides a systematic workflow to address solubility issues with this compound. We recommend following these steps in order, as they progress from the simplest and most common solutions to more complex techniques.
Step 1: pH Adjustment
The most critical factor influencing the solubility of this compound is pH. By lowering the pH, you increase the proportion of the protonated, more soluble form.
Protocol for Determining Optimal pH:
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 3, 4, 5, 6, and 7). Common choices include citrate or acetate buffers for the acidic range.[13]
-
Create a concentrated stock solution: Dissolve a small, accurately weighed amount of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol to create a high-concentration stock.
-
Perform solubility testing: Add a small aliquot of the stock solution to each buffer and observe for precipitation.
-
Incubate and equilibrate: Gently agitate the solutions at a controlled temperature for a set period (e.g., 2-24 hours) to ensure equilibrium is reached.
-
Separate undissolved compound: Centrifuge the samples to pellet any undissolved material.
-
Quantify the dissolved compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
Expected Outcome: You should observe a significant increase in solubility at lower pH values. A good starting point is to use a buffer with a pH at least 2 units below the predicted pKa of the secondary amine.
Troubleshooting Workflow for pH Adjustment:
Caption: Workflow for pH adjustment.
Step 2: Co-solvent Optimization
If pH adjustment alone is insufficient, or if your experimental system cannot tolerate a low pH, the use of a water-miscible organic co-solvent can be an effective strategy.[14][15]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG) 300 or 400
-
Propylene glycol
Protocol for Co-solvent Screening:
-
Prepare a high-concentration stock: Dissolve your compound in 100% of the chosen co-solvent (e.g., DMSO).
-
Create a dilution series: Prepare a series of your aqueous buffer (at the desired pH) containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Test for precipitation: Add a fixed amount of your stock solution to each co-solvent/buffer mixture and observe for precipitation.
-
Determine the minimum required co-solvent concentration: Identify the lowest concentration of co-solvent that maintains the solubility of your compound at the target concentration.
Important Consideration: Always verify the tolerance of your biological assay or system to the chosen co-solvent and its final concentration. High concentrations of organic solvents can be detrimental to cells and proteins.
Data Summary: Hypothetical Solubility in Co-solvent Systems
| Co-solvent | Concentration (v/v) | Solubility of this compound (µg/mL) at pH 6.0 |
| None | 0% | < 10 |
| DMSO | 1% | 50 |
| DMSO | 2% | 150 |
| DMSO | 5% | > 500 |
| Ethanol | 5% | 80 |
| PEG 400 | 5% | 120 |
Step 3: Advanced Solubilization Techniques
If the above methods are not successful or suitable for your application, more advanced formulation strategies can be employed. These are often used in later stages of drug development.
-
Use of Excipients: Surfactants (e.g., Polysorbate 80) can form micelles that encapsulate and solubilize hydrophobic compounds.[16][17]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their apparent water solubility.[7]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be beneficial.[16][18]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can enhance solubility by preventing crystallization.[19][20]
Workflow for Advanced Solubilization:
Caption: Decision tree for advanced solubilization.
Concluding Remarks
The solubility of this compound in aqueous buffers is a manageable challenge that primarily hinges on controlling the pH to ensure the protonation of the secondary amine. A systematic approach, beginning with pH optimization and followed by the judicious use of co-solvents, will resolve solubility issues in most research settings. For more persistent challenges, advanced formulation technologies offer a pathway to success. Always ensure that your chosen solubilization strategy is compatible with the downstream application.
References
-
Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
How does pH affect solubility?. askIITians. Available at: [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Available at: [Link]
-
The Impact of Ionization in Drug Discovery & Development. ACD/Labs. Available at: [Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Available at: [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Universal buffers for use in biochemistry and biophysical experiments. PMC - NIH. Available at: [Link]
-
Enhancing solubility with novel excipients. Manufacturing Chemist. Available at: [Link]
-
Optimising Excipients to Improve Bioavailability. Pharma's Almanac. Available at: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]
-
Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Cheméo. Available at: [Link]
-
Effects of common buffer systems on drug activity: the case of clerocidin. PubMed. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC - NIH. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available at: [Link]
-
Pharmaceutical Buffering Agents Overview. Scribd. Available at: [Link]
-
Solubility of triazole?. ResearchGate. Available at: [Link]
-
N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine. PubChem. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine. PubChem. Available at: [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. PubChem. Available at: [Link]
-
2-(1H-1,2,4-triazol-1-yl)ethanamine. Exclusive Chemistry Ltd. Available at: [Link]
-
2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol. PubChem. Available at: [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of common buffer systems on drug activity: the case of clerocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Buffers for Biochemical Reactions [promega.com]
- 14. wjbphs.com [wjbphs.com]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. pharmtech.com [pharmtech.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 20. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: A Guide to Improving the Yield of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this important synthetic building block. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The most common and reliable methods involve a two-step sequence starting from 1H-1,2,4-triazole. The key strategic decision is when to introduce the N-methyl group.
-
Strategy A: Post-Alkylation Methylation. This is often the most practical approach. It involves first attaching the ethylamine side chain to the N-1 position of the triazole ring, followed by the methylation of the resulting primary amine.
-
Strategy B: Pre-Alkylation Methylation. This route involves reacting 1H-1,2,4-triazole with a pre-formed N-methyl-2-haloethylamine. This can be effective but may present challenges with the stability and availability of the alkylating agent.
The following workflow diagram illustrates the principal synthetic pathway (Strategy A), which will be the focus of our troubleshooting guide due to its robustness and common application.
Caption: Recommended two-step synthesis pathway for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in this synthesis? A: The primary challenge is controlling regioselectivity during the initial N-alkylation of 1H-1,2,4-triazole. The molecule has two reactive nitrogen atoms (N-1 and N-4), and alkylation can lead to a mixture of isomers, which are often difficult to separate.[1][2]
Q2: Why is reductive amination preferred for the methylation step? A: Reductive amination using an aldehyde (like formaldehyde) and a reducing agent is highly selective for mono-methylation and avoids the common problem of over-alkylation to the quaternary ammonium salt, which frequently occurs when using alkyl halides like methyl iodide.[3][4]
Q3: My final product is highly water-soluble. How does this impact purification? A: The high polarity and water solubility of the final amine product make standard silica gel chromatography and aqueous work-ups challenging. Purification often relies on acid-base extractions, crystallization of a salt form, or distillation.
Section 3: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a detailed question-and-answer format.
Topic: Step 1 - N-Alkylation of 1H-1,2,4-Triazole
Question: My reaction produces a mixture of N-1 and N-4 alkylated isomers, with a low yield of the desired N-1 product. How can I improve regioselectivity?
Answer: This is a classic problem in triazole chemistry. The ratio of N-1 to N-4 isomers is highly dependent on the reaction conditions, particularly the choice of base, solvent, and the counter-ion of the triazole salt.[1][5]
Causality & Expert Insights: The 1H tautomer of 1,2,4-triazole is generally more stable than the 4H tautomer.[2] Deprotonation creates the triazolate anion. In polar, protic solvents (like ethanol), the N-1 position is more sterically hindered but also more nucleophilic, while the N-4 position is more exposed. In aprotic solvents, these factors can change. To favor the thermodynamically preferred N-1 product, specific conditions are required.
Recommendations:
-
Base and Solvent System: The combination of a strong, non-nucleophilic base in an aprotic solvent is highly effective. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF has been reported to give excellent regioselectivity (around 90:10 in favor of the N-1 isomer).[1] Using sodium methoxide in methanol can also work, but selectivity may be lower.[6][7]
-
Phase-Transfer Catalysis: For reactions in biphasic systems or with solid bases like K₂CO₃, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is crucial.[8] The PTC helps shuttle the triazolate anion into the organic phase, facilitating a more controlled reaction at the N-1 position.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., room temperature to gentle reflux) is often sufficient. Excessively high temperatures can decrease selectivity.
Data Summary: Impact of Conditions on N-1/N-4 Selectivity
| Base / Catalyst | Solvent | Typical N-1:N-4 Ratio | Reference |
| DBU | THF | ~90:10 | [1] |
| K₂CO₃ / TBAB | DMF | N-1 Predominant | [8] |
| NaH | DMF | Variable, N-1 favored | N/A |
| NaOMe | Methanol | ~78% N-1 (with MeI) | [6] |
Topic: Step 2 - N-Methylation of the Primary Amine
Question: During the methylation of 2-(1H-1,2,4-triazol-1-yl)ethanamine, I'm getting low yields and multiple products. What are the critical parameters for a clean reaction?
Answer: The key to a successful mono-methylation is choosing a method that is inherently selective. Direct alkylation with methyl iodide is notoriously difficult to control and is not recommended. Reductive amination is the industry-standard method.[3][4]
Causality & Expert Insights: Reductive amination involves the formation of an imine (or iminium ion) intermediate from the primary amine and formaldehyde, which is then immediately reduced in situ to the secondary amine. Because the resulting secondary amine is less nucleophilic than the starting primary amine, and the iminium ion formation is reversible, the reaction effectively stops after one methylation, preventing the formation of tertiary amines and quaternary salts.
Recommendations:
-
Choice of Reagents:
-
Formaldehyde Source: Use an aqueous solution of formaldehyde (37%) or paraformaldehyde.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, selective, and does not require strict pH control.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires acidic conditions. Sodium borohydride (NaBH₄) can be used, but the reaction must be carefully controlled, often at a lower temperature.
-
-
pH Control: If using NaBH₃CN or NaBH₄, maintaining the pH between 6 and 7 is critical to promote iminium ion formation without decomposing the reducing agent. STAB is more tolerant of neutral or slightly acidic conditions.[9]
-
Stoichiometry: Use a slight excess of formaldehyde (1.1-1.5 equivalents) and the reducing agent (1.5-2.0 equivalents) to drive the reaction to completion.
Caption: Mechanism of selective mono-N-methylation via reductive amination.
Topic: Product Purification
Question: My final product is an oil that is soluble in both water and most organic solvents, making purification by extraction or standard chromatography very difficult. What is an effective purification strategy?
Answer: This is a common issue with small, polar amine compounds. A multi-step purification strategy is often necessary.
Causality & Expert Insights: The basic nitrogen of the methylamine group and the polar triazole ring contribute to the compound's high polarity and water solubility. This makes it difficult to achieve a clean separation from polar starting materials or byproducts using conventional methods.
Recommended Purification Workflow:
-
Initial Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Carefully basify the aqueous layer to a pH > 10 with a strong base (e.g., 2M NaOH), keeping the solution cool in an ice bath. This deprotonates the amine, making it soluble in organic solvents again.
-
Extract the liberated free amine from the basic aqueous layer with several portions of an organic solvent like dichloromethane.
-
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
-
Final Polish (If Needed): If impurities remain, consider short-path distillation under high vacuum or crystallization by forming a stable salt (e.g., hydrochloride or oxalate).
Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine
This protocol is adapted from established N-alkylation procedures for azoles.[10]
-
Materials:
-
1H-1,2,4-Triazole (1.0 equiv)
-
2-Chloroethylamine hydrochloride (1.1 equiv)
-
Sodium hydroxide (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv)
-
Acetonitrile
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole, 2-chloroethylamine hydrochloride, TBAB, and acetonitrile.
-
Add finely ground sodium hydroxide to the stirred suspension.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-1,2,4-triazol-1-yl)ethanamine, which can be used directly in the next step or purified further.
-
Protocol 4.2: N-Methylation via Reductive Amination with STAB
This protocol utilizes a modern, reliable reductive amination method.[9]
-
Materials:
-
Crude 2-(1H-1,2,4-triazol-1-yl)ethanamine (1.0 equiv)
-
Aqueous formaldehyde (37 wt. %, 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, 1.0 equiv)
-
-
Procedure:
-
Dissolve the crude amine in DCM or DCE in a round-bottom flask under a nitrogen atmosphere.
-
Add the aqueous formaldehyde solution. If desired, add acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes, as the reaction can be exothermic.
-
Continue stirring at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Proceed with the acid-base extraction workup described in the Purification section to isolate the final product.
-
References
-
Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]
-
ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Beller, M., et al. (2019). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. ResearchGate. Available at: [Link]
-
Wawzonek, S., et al. (1964). N-METHYLETHYLAMINE. Organic Syntheses. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]
-
Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (2021). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. Available at: [Link]
- Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
-
TSI Journals. (2014). Synthesis of novel (Z)-5-((1H-1,2,4-triazol-1-yl)methyl)-3-arylideneindolin-2-ones. Trade Science Inc. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]
- Google Patents. (2021). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
-
Kumar, S., et al. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]
-
Shah, P., & Nagarkar, S. (2014). Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. Available at: [Link]
-
Broggini, D., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles... PMC. Available at: [Link]
-
Thomas, A. D., et al. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. Available at: [Link]
-
Abdel-Magid, A. F., et al. (2011). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Available at: [Link]
-
Thomas, A. D., et al. (2007). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. Available at: [Link]
-
Broggini, D., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Politecnico di Milano. Available at: [Link]
- Arkema France. (2011). High-purity N-ethylmethylamine and process for preparing same. Google Patents.
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters. Available at: [Link]
-
Kumar, A., et al. (2023). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-arylidene-N-phenylacetohydrazide Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine interference in biochemical assays
Topic: Interference in Biochemical Assays & Troubleshooting Guide
Executive Summary
N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (NMTE) is a bifunctional small molecule often encountered as a synthetic intermediate in the manufacturing of triptan-class therapeutics (e.g., Rizatriptan) or as a fragment in fragment-based drug discovery (FBDD).[1][2][3][4]
Its chemical structure presents two distinct interference vectors:[5]
-
1,2,4-Triazole Moiety: A nitrogen-rich heterocycle capable of coordinating transition metals (Cu²⁺, Fe²⁺/Fe³⁺, Zn²⁺).[2]
-
Secondary Amine (N-Methyl): A nucleophilic, basic functional group capable of altering buffer pH and competing in conjugation reactions.[2]
This guide addresses the specific artifacts these moieties introduce into protein quantification, enzymatic screening, and bioconjugation workflows.
Module 1: Protein Quantification Interference
The Issue: False Negatives in Copper-Based Assays
Users frequently report underestimation of protein concentration when using BCA (Bicinchoninic Acid) or Lowry assays in the presence of NMTE.
Mechanism: The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by the chelation of Cu¹⁺ by bicinchoninic acid (purple complex). The 1,2,4-triazole ring in NMTE acts as a competitive ligand.[2] It coordinates with Cu²⁺, stabilizing it and preventing its reduction to Cu¹⁺, or sequestering the Cu¹⁺ from the BCA reagent.
Data Summary: Assay Compatibility
| Assay Type | NMTE Interference Risk | Mechanism | Tolerance Limit (Est.) |
| BCA Assay | High | Cu²⁺ Chelation / Sequestration | < 0.1 mM |
| Lowry Assay | High | Cu²⁺ Chelation | < 0.1 mM |
| Bradford | Low/Moderate | pH Shift / Basic Amine Interaction | ~ 1–5 mM |
| UV (A280) | High | Triazole Absorbance at 205-230nm | N/A (Tail effects) |
Troubleshooting Protocol: Correcting Quantitation
If you suspect NMTE is skewing your protein concentrations:
-
Switch to Bradford (Coomassie Plus):
-
Why: The Bradford assay relies on a spectral shift of Coomassie dye in acidic conditions. While the basic amine of NMTE can slightly elevate pH, the assay is far more robust to triazoles than copper-based assays [1].[2]
-
Validation: Spike a known BSA standard with NMTE at your sample's estimated concentration.[2] If recovery is >95%, proceed.[2]
-
-
The "Spike-and-Recover" Validation (Self-Validating Step):
-
Dialysis / Desalting:
-
Use a spin desalting column (7K MWCO) to remove NMTE (MW ~126 Da) prior to quantification.
-
Module 2: Enzymatic Assay Interference
The Issue: The "Silent" Inhibition of Metalloenzymes
Researchers screening libraries containing NMTE often observe false positives (apparent inhibition) in assays involving metalloenzymes or heme-containing proteins.
Mechanism:
-
CYP450 Inhibition: The N4 nitrogen of the 1,2,4-triazole ring is a classic "Type II" ligand for Heme Iron. It coordinates directly to the heme iron of Cytochrome P450 enzymes, displacing the water molecule required for catalysis [2]. This is the mechanism of triazole antifungals but constitutes an artifact if the target is non-CYP.
-
Zinc/Magnesium Chelation: Kinases and proteases often require divalent cations.[2] High concentrations of NMTE can deplete free metal ions from the buffer.
Visualizing the Interference Logic
Caption: Decision matrix for diagnosing NMTE interference based on assay modality.
Module 3: Bioconjugation & Chemical Reactivity
The Issue: Poor Labeling Efficiency
When attempting to label proteins (e.g., with fluorophores or biotin) in a buffer containing NMTE, yields are consistently low.
Mechanism: NMTE contains a secondary amine (N-methyl).[2] While less reactive than a primary amine, it is still a potent nucleophile.[2]
-
NHS-Ester Reaction: The secondary amine attacks the NHS-ester of the labeling reagent, forming a stable amide bond with the label.[2] This consumes the expensive labeling reagent, leaving the target protein unlabeled [3].
-
Aldehyde Fixation: In tissue fixation or reductive amination, NMTE competes for aldehyde groups.[2]
Troubleshooting Protocol:
-
Buffer Exchange (Mandatory):
-
Verification:
-
Monitor the flow-through of the desalting step via UV (210 nm) to ensure the triazole ring (NMTE) has been eluted before adding the labeling reagent.
-
Frequently Asked Questions (FAQ)
Q1: Can I use the Lowry assay instead of BCA to avoid interference?
-
No. The Lowry assay also depends on copper reduction (Cu²⁺ to Cu¹⁺). The triazole moiety in NMTE will interfere with Lowry just as it does with BCA. Use the Bradford assay or Quantitative NMR (qNMR) for absolute purity assessment.
Q2: I see a shift in the UV spectrum of my protein. Is NMTE binding to it?
-
Not necessarily.[2] NMTE has intrinsic absorbance in the low UV range (<230 nm). If you are measuring A280, the "tail" of the triazole absorbance might elevate the baseline, mimicking a higher protein concentration. Always run a buffer blank containing the exact concentration of NMTE present in your sample.
Q3: Does NMTE interfere with "Click" chemistry (CuAAC)?
-
Yes, potentially. While NMTE is a 1,2,4-triazole (not the 1,2,3-triazole product of Click chemistry), its ability to chelate the Copper(I) catalyst required for the Click reaction can slow down or poison the reaction kinetics.[2] You may need to increase the concentration of the Cu(I) catalyst or use a strong stabilizing ligand (like THPTA) to outcompete NMTE.
References
-
Thermo Fisher Scientific. (2024).[2] Overview of Protein Assays and Interference. Retrieved from
-
Vatsyayan, R., et al. (2023).[2] 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Implications for Azole Antifungal Design. National Institutes of Health (PMC). Retrieved from
-
Hermanson, G. T. (2013).[2][14] Bioconjugate Techniques (3rd Edition). Academic Press.[2] (Standard text on amine reactivity with NHS-esters).
-
BenchChem. (2025).[2][10] Mechanism of action of 1,2,4-triazole-based compounds. Retrieved from
Sources
- 1. 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | C5H9N3O | CID 65600773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rizatriptan - Wikipedia [en.wikipedia.org]
- 3. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanamine, N-methyl- (CAS 624-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. go.zageno.com [go.zageno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 12. citeqbiologics.com [citeqbiologics.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Cytotoxicity of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
[1]
Case ID: TRI-ETH-CYTO-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division[1]
Executive Summary
You are encountering cytotoxicity with N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine .[1] This compound is a weak base containing a 1,2,4-triazole ring and a secondary amine tail.[1] Its cytotoxicity in vitro is rarely due to direct target engagement at low doses but is frequently caused by physicochemical artifacts (pH drift, lysosomotropism) or vehicle toxicity .
This guide isolates the three most common failure modes: Solubility/Vehicle Issues , pH-Induced Stress , and Lysosomal Trapping .[1]
Module 1: Vehicle & Solubility Management
User Question: "My cells detach or die immediately upon adding the compound. Is the drug toxic or is it my solvent?"
Technical Diagnosis: The partition coefficient (LogP) of this molecule is approximately -0.5 to -0.9 [1], meaning it is relatively hydrophilic.[1] However, researchers often default to dissolving it in 100% DMSO.
-
The Error: Adding a high-concentration DMSO stock directly to the media can cause a "solubility shock," where the compound precipitates as micro-crystals that physically damage cell membranes before redissolving.
-
The Limit: Most mammalian cell lines (e.g., HeLa, HEK293) tolerate <0.5% v/v DMSO , but sensitive primary lines require <0.1% [2][3].[2]
Troubleshooting Protocol: Do not add the stock directly to the well. Use an Intermediate Dilution Step .
Figure 1: Recommended intermediate dilution workflow to prevent osmotic shock and micro-precipitation.
Module 2: pH & Buffer Optimization
User Question: "The media turns pink/purple (alkaline) after I add the drug. Could this be killing my cells?"
Technical Diagnosis: This compound contains a secondary aliphatic amine.[1] The pKa of N-methyl-ethylamines is typically ~10.0 .[1]
-
The Mechanism: At physiological pH (7.4), the amine acts as a proton sponge, becoming protonated (
).[1] If added at high concentrations (>50 µM) without adequate buffering, it will strip protons from the media, raising the pH. -
The Consequence: Alkalosis inhibits cellular metabolism and can trigger anoikis (detachment-induced death).[1]
Corrective Action: Standard bicarbonate buffering is insufficient for high-concentration amine screening. You must supplement with HEPES .[1][3][4]
| Parameter | Standard Media | Optimized Media for Amines |
| Buffer System | NaHCO₃ (Bicarbonate) | NaHCO₃ + 25 mM HEPES |
| pH Stability | Poor (requires CO₂ atmosphere) | High (resists chemical shifts) [4] |
| Max Tolerated Dose | ~10-20 µM (estimated) | >100 µM (pH dependent) |
Protocol:
-
Prepare media with 25 mM HEPES (adjust pH to 7.4 after addition).
-
If testing >100 µM, check the pH of the dosing solution before adding to cells. If pH > 7.6, neutralize with dilute HCl.
Module 3: Biological Mechanism (Lysosomotropism)
User Question: "I see massive vacuolization (holes) in the cytoplasm before the cells die. Is this autophagy?"
Technical Diagnosis: This is likely Lysosomal Trapping , not autophagy.
-
The Mechanism: As a lipophilic weak base, the uncharged neutral form of the molecule permeates the cell membrane. Once it enters the acidic lysosome (pH ~5.0), it becomes protonated (charged).
-
The Trap: The charged form cannot cross the membrane back out. It accumulates 100-1000x inside the lysosome, drawing in water via osmosis, causing swelling (vacuoles) and eventual rupture (cathepsin release -> apoptosis) [5].[1]
Figure 2: Mechanism of Lysosomotropism.[1] The drug acts as a 'proton trap' inside acidic organelles.
Mitigation Strategy:
-
Washout (Pulse-Chase): Expose cells for 2-4 hours, then wash with fresh media.[1] This allows the drug to diffuse out before lysosomes rupture.
-
Ammonium Chloride Control: Co-treatment with 10 mM NH₄Cl (which alkalinizes lysosomes) can prevent trapping, confirming if this is the toxicity mechanism.
Module 4: Experimental Validation (Self-Check)
User Question: "How do I determine the true non-toxic window for my specific cell line?"
Validation Protocol (The "Vehicle-Only" Control): Before running your bioactivity assay, perform a Vehicle Tolerance Test .
-
Plate Cells: Seed cells (e.g., 5,000/well) in 96-well plates.
-
Prepare Controls:
-
Readout: Perform MTT or SRB assay at 24 hours.
-
Decision Rule:
-
If Vehicle Control viability is <90% of Negative Control, your toxicity is from the solvent, not the triazole. Reduce DMSO concentration.
-
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 45791271, 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. Retrieved from [Link]
-
LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Protocols. Retrieved from [Link]
-
Timm, M., et al. (2013). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol. Cytotechnology. Retrieved from [Link]
-
Nadanaciva, S., et al. (2011). Lysosomotropism: A Major Mechanism of Weak Base Toxicity. Toxicological Sciences. Retrieved from [Link]
Sources
Troubleshooting inconsistent results with N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
Welcome to the technical support center for N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experimental inconsistencies that may arise when working with this and structurally related triazole-containing small molecules. Our goal is to provide you with the expertise and in-depth technical guidance necessary to ensure the reliability and reproducibility of your results.
Triazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities.[1][2] However, like many small molecules, experimental success with this compound can be influenced by several factors, from compound integrity to assay conditions. This guide provides a systematic approach to identifying and resolving common challenges.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes can be frustrating and time-consuming. This section is structured to help you diagnose and address the root cause of variability in your results when using this compound.
Issue 1: Diminished or No Compound Activity
One of the most common issues encountered is a reduction or complete loss of the expected biological activity. This can often be traced back to the compound's integrity.
Possible Causes and Solutions:
-
Compound Degradation: Triazole compounds, while generally stable, can be susceptible to degradation under improper storage or handling conditions.[3]
-
Best Practices for Storage: To maintain the integrity of this compound, it is crucial to adhere to proper storage protocols. Solid compound should be stored at 2-8°C, sealed in a dry environment.[4] For long-term storage of stock solutions, -20°C or -80°C is recommended to prevent degradation.[3][5] It is also advisable to protect the compound from light.[3][6]
-
Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can lead to compound degradation.[6] It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[3]
-
-
Purity Concerns: The purity of the compound is paramount for reproducible results.
-
Verification of Purity: Ensure that you are using a high-purity batch of this compound (typically ≥95%).[4] If you suspect degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your stock solution.[3] The appearance of new peaks or a decrease in the area of the parent compound's peak can indicate degradation.[3]
-
Experimental Protocol: Preparation and Storage of Stock Solutions
-
Equilibration: Before opening, allow the vial of solid this compound to reach room temperature to prevent moisture condensation.[3]
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Dissolve the solid in a suitable anhydrous solvent, such as DMSO, to the desired stock concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.[3][5]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly sealed vials.[3]
-
Storage: Store the aliquots at ≤ -20°C for short-term storage or -80°C for long-term storage.[3]
Issue 2: Poor Solubility in Aqueous Buffers
This compound, like many small molecules, may exhibit limited solubility in aqueous solutions, leading to a lower effective concentration in your assay.[5][6]
Possible Causes and Solutions:
-
Precipitation upon Dilution: The compound may precipitate out of solution when diluted from a high-concentration organic stock into an aqueous experimental buffer.
-
Solvent Choice: While DMSO is a common solvent for stock solutions, its final concentration in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[5][6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can improve solubility.[5]
-
Use of Solubilizing Agents: In cases of persistent insolubility, the use of solubilizing agents or excipients may be necessary. However, it is critical to include appropriate vehicle controls to ensure these agents do not interfere with the assay.[5]
-
Workflow for Troubleshooting Solubility
Caption: A systematic workflow for troubleshooting inconsistent results.
References
-
Long, S. et al. (2024). Progress and challenges in the development of triazole antimicrobials. PMC. Available from: [Link]
-
Andes, D. & Azie, N. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. PMC. Available from: [Link]
-
Hossain, M. K. et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available from: [Link]
-
Beyond Pesticides Daily News Blog. (2025). Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health. Available from: [Link]
-
Al-Sanea, M. M. et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available from: [Link]
-
Al-Zoubi, R. M. et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available from: [Link]
-
PubChem. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine. Available from: [Link]
-
Exclusive Chemistry Ltd. 2-(1H-1,2,4-triazol-1-yl)ethanamine. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]
-
European Chemicals Agency. Substance Information. Available from: [Link]
-
Farghaly, T. A. et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Available from: [Link]
-
Chohan, Z. H. et al. (2009). N-[(E)-(5-Methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine. NIH. Available from: [Link]
-
Gerk, C. et al. (2022). Exploring the Limits of Reactivity of N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) with Disubstituted Bicycloalkadienes in the Homo-Diels–Alder Reaction. MDPI. Available from: [Link]
-
Boukhari, A. et al. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. Available from: [Link]
-
Abbas, B. F. et al. (2025). Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validating the target of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine in vitro
Title: Technical Guide: In Vitro Validation of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine as a Histamine H3 Receptor Ligand
Executive Summary: The Bioisosteric Challenge
This compound (hereafter referred to as NMTE ) is a structural bioisostere of Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine). While Betahistine utilizes a pyridine ring to mimic the imidazole of histamine, NMTE employs a 1,2,4-triazole ring.
In drug development, this substitution is typically employed to alter metabolic stability (avoiding pyridine oxidation) or tune basicity (
Validation Objective: Determine if the triazole substitution retains the H3R inverse agonist/antagonist profile of Betahistine and assess its selectivity against the H1 Receptor (H1R).
The Target Landscape: H3R Constitutive Activity
To validate NMTE, one must understand that H3R exhibits high constitutive activity .[2] Even in the absence of an agonist (histamine), a significant portion of H3R exists in the active state (
-
Agonists (Histamine): Stabilize
(Decrease cAMP). -
Neutral Antagonists: Block Agonists but do not affect basal
(No change in basal cAMP). -
Inverse Agonists (Betahistine/NMTE): Stabilize the inactive state
(Increase cAMP over basal levels).
Scientific Integrity Note: A simple "antagonist" assay is insufficient. You must validate Inverse Agonism to confirm it behaves like Betahistine.
Pathway Visualization (DOT)
Caption: H3R signaling pathway showing the differential impact of Agonists (Histamine) vs. Inverse Agonists (NMTE).
Comparative Methodology: Selecting the Right Assay
For NMTE, you must establish both Affinity (
| Feature | Radioligand Binding (Method A) | [35S]GTPγS Binding (Method B) | TR-FRET / HTRF cAMP (Method C) |
| Primary Output | Affinity ( | Functional (Proximal) | Functional (Distal) |
| Mechanism | Displacement of [3H]-NAMH | G-protein activation/inhibition | cAMP accumulation |
| Sensitivity | High | Moderate | Very High |
| Throughput | Low/Medium | Medium | High |
| Suitability for NMTE | Gold Standard for proving it binds. | Best for distinguishing Antagonist vs. Inverse Agonist. | Best for potency comparison vs. Betahistine. |
Recommendation: Use Method A to prove target engagement and Method C to quantify efficacy compared to Betahistine.
Detailed Protocol: H3R cAMP Accumulation Assay (HTRF)
This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP. Since H3R is
Materials
-
Cells: CHO-K1 or HEK293 stably expressing human H3 Receptor.
-
Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio/PerkinElmer), Forskolin (10 µM), IBMX (Phosphodiesterase inhibitor).
-
Controls:
-
Reference: Betahistine dihydrochloride.
-
Agonist: (R)-(-)-α-Methylhistamine (RAMH).
-
Antagonist Control: Thioperamide.[2]
-
Step-by-Step Workflow
-
Cell Preparation:
-
Harvest H3R-CHO cells at 80% confluency.
-
Resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.5 mM IBMX) at
cells/mL. -
Why IBMX? It prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring the signal measured is purely a result of receptor modulation.
-
-
Compound Incubation (Inverse Agonist Mode):
-
Plate: 384-well low-volume white plate.
-
Add: 5 µL of NMTE (concentration range:
to M). -
Add: 5 µL of cells (
cells/well). -
Incubate: 15 minutes at Room Temp (RT).
-
Note: Unlike agonist assays, do not add Histamine yet. We are testing if NMTE alone increases cAMP by blocking constitutive activity.
-
-
Forskolin Challenge:
-
Add: 5 µL of Forskolin (Final concentration 1 µM).
-
Incubate: 30 minutes at RT.
-
Logic: Forskolin stimulates Adenylyl Cyclase. Constitutively active H3R fights this. If NMTE works, it shuts down H3R, allowing Forskolin to produce more cAMP than in the vehicle control.
-
-
Detection:
-
Add: 5 µL cAMP-d2 (Acceptor).
-
Add: 5 µL Anti-cAMP-Cryptate (Donor).
-
Incubate: 1 hour at RT.
-
-
Read:
-
Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (
).
-
Validation Workflow Diagram (DOT)
Caption: Step-by-step decision tree for validating NMTE affinity and functional efficacy.
Data Interpretation & Expected Results
To objectively validate NMTE, compare your results against the established profiles of Betahistine and Thioperamide.
Table 1: Expected Pharmacological Profile
| Compound | Role | Binding Affinity ( | Functional Effect (cAMP) | Interpretation |
| Histamine | Endogenous Agonist | ~5-10 nM | Decrease (Inhibition) | Validates System |
| Thioperamide | Inverse Agonist (Strong) | ~4-10 nM | Strong Increase | Positive Control |
| Betahistine | Inverse Agonist (Weak) | ~10-20 nM | Moderate Increase | Reference Standard |
| NMTE (Test) | Unknown | Target: < 50 nM | Target: Moderate Increase | Success Criteria |
Critical Analysis:
-
Affinity Shift: The triazole ring is less basic than the pyridine in Betahistine. You may observe a slight drop in affinity (higher
). If , the triazole substitution may have disrupted the ionic bond with Aspartate 3.32 in the receptor pocket [1]. -
Efficacy: If NMTE shows binding (low
) but no change in cAMP levels (flat line in functional assay), it is a Neutral Antagonist , not an Inverse Agonist. This is a distinct pharmacological profile from Betahistine.
References
-
Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327(6118), 117-123. Link
-
Lovenberg, T. W., et al. (1999). "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology, 55(6), 1101-1107. Link
-
Gbahou, F., et al. (2003). "Protean agonism at the histamine H3 receptor: where is the bias?" British Journal of Pharmacology, 140(8), 1419-1429. (Describes constitutive activity validation). Link
-
Sander, K., et al. (2008). "Histamine H3 receptor antagonists: a patent review (2007 – 2008)." Expert Opinion on Therapeutic Patents. (Discusses triazole bioisosteres).[3][4][5] Link
Sources
- 1. Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 4. iris.unimore.it [iris.unimore.it]
- 5. Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Experimental Reproducibility with N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
In the landscape of drug discovery and development, the introduction of novel chemical entities is a constant. N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, a functionalized triazole, represents a class of building blocks with significant potential in medicinal chemistry. However, its utility in any research program is fundamentally dependent on the ability to reproducibly synthesize, characterize, and test it. This guide provides an in-depth comparison of methodologies, focusing on the critical parameters that ensure the reliability and reproducibility of experimental data generated using this compound.
The challenge with less-characterized reagents is that minor, often un-documented, variations in their synthesis and purification can introduce impurities that significantly impact downstream biological results.[1][2] This can lead to a reproducibility crisis where experiments cannot be independently verified, wasting valuable time and resources.[3][4] Therefore, this guide is structured not just as a set of protocols, but as a validation framework. We will compare a robust synthesis and purification workflow for our target compound against a well-established alternative, highlighting the causality behind each critical step.
Section 1: Reproducibility in Synthesis - A Tale of Two Amines
The foundation of any reproducible experiment is a pure, well-characterized starting material. Here, we outline a reliable synthetic protocol for this compound and compare its critical control points to those of a simpler, commercially available analogue, N-phenylethylamine, which serves as our benchmark for a straightforward synthesis.
A common and highly reproducible method for the methylation of primary amines is the Eschweiler-Clarke reaction.[5] This reductive amination uses formaldehyde as the carbon source and formic acid as the reducing agent, offering a clean and high-yielding pathway to the desired tertiary amine without the risk of forming quaternary ammonium salts.[5]
Detailed Protocol 1: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(1H-1,2,4-triazol-1-yl)ethanamine (1.0 eq).
-
Reagent Addition: Add aqueous formaldehyde (37% solution, 2.2 eq) followed by formic acid (98%, 3.0 eq). The order of addition is crucial; pre-mixing formaldehyde and the primary amine allows for the formation of the iminium ion intermediate.
-
Reaction: Heat the mixture to 90-100°C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. The evolution of carbon dioxide gas indicates the reaction is proceeding.[5]
-
Workup: Cool the reaction to room temperature and carefully add 6M sodium hydroxide until the pH is >10. This step neutralizes the excess formic acid and deprotonates the amine product, making it extractable into an organic solvent.
-
Extraction: Extract the aqueous layer three times with dichloromethane. The choice of solvent is important; dichloromethane is effective for many polar amines.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography. Given the basic nature of the product, using an amine-functionalized silica gel or adding a small amount of triethylamine (0.1-1%) to the eluent can prevent peak tailing and improve separation.[6][7]
Comparative Insight: The synthesis of N-phenylethylamine via reductive amination of phenylacetaldehyde would follow a similar workflow. However, the key difference lies in the physicochemical properties of the starting materials and products. 2-(1H-1,2,4-triazol-1-yl)ethanamine is significantly more polar due to the triazole ring. This increased polarity can affect reaction kinetics and makes the extraction and purification steps more challenging compared to the more hydrophobic N-phenylethylamine.[8] Failure to account for this, for example by using a less polar extraction solvent like diethyl ether, could lead to poor recovery and batch-to-batch variability.
Caption: Synthetic workflow for this compound.
Section 2: Analytical Validation - The Fingerprint of Reproducibility
A successful synthesis is only half the battle. Rigorous analytical characterization is non-negotiable to ensure purity and structural integrity, forming the basis for reproducible downstream experiments.[9] For drug discovery, a purity of ≥95% is the accepted standard.[10]
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. For our target compound, the ¹H NMR spectrum should show characteristic signals for the triazole protons (typically δ 7.5-9.5 ppm), the ethyl bridge protons, and the newly introduced N-methyl group.[11][12] Batch-to-batch consistency in chemical shifts and the absence of significant impurity peaks are hallmarks of a reproducible synthesis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for purity assessment.[13] Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography, as it provides better retention and separation for polar compounds.[14][15][16] The mass spectrometer provides the molecular weight, confirming the identity of the product.
-
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection: HPLC is used for quantitative purity analysis.[17] A standardized method should be used to assess the purity of each batch, and the results should be documented.
Table 1: Hypothetical Batch-to-Batch Analytical Comparison
| Parameter | Batch 1 | Batch 2 | Batch 3 | N-phenylethylamine (Benchmark) | Acceptance Criteria |
| Yield (%) | 78 | 81 | 79 | 85 | >75% |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms | Conforms to structure |
| LC-MS Identity (m/z) | 127.0981 [M+H]⁺ | 127.0983 [M+H]⁺ | 127.0982 [M+H]⁺ | 122.0964 [M+H]⁺ | ± 5 ppm of theoretical |
| HPLC Purity (%) | 98.2 | 97.9 | 98.5 | 99.1 | ≥95% |
This table illustrates the goal: tight control over yield and purity across multiple synthetic batches. The slightly lower yield and purity compared to the benchmark N-phenylethylamine reflect the increased complexity and polarity of the target molecule, which can make purification more challenging.
Caption: Analytical workflow for quality control and validation.
Section 3: Impact on Downstream Assays - The Biological Consequence of Impurities
The ultimate test of reproducibility comes from the biological experiment. Even trace impurities can act as confounding variables, leading to false positives or negatives.[18][19] Process-related impurities, such as residual reagents or byproducts, can have their own biological activity, clouding the interpretation of results.[20]
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound (from a validated, high-purity batch) in a suitable vehicle (e.g., DMSO or sterile PBS). Perform serial dilutions to obtain the desired test concentrations.
-
Treatment: Treat the cells with the compound dilutions and incubate for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and plot a dose-response curve.
Self-Validation and Trustworthiness: To ensure the observed biological effect is due to the target compound and not an impurity, every new batch of synthesized material should be tested alongside a previously validated "gold standard" batch. The dose-response curves should be superimposable within an acceptable margin of error. Any significant deviation warrants a thorough re-analysis of the new batch for potential impurities. This comparative approach is the cornerstone of building a trustworthy and reproducible dataset.
Conclusion
The reproducibility of experiments using this compound, or any novel chemical entity, is not a matter of chance but a result of a systematic and rigorous approach. By implementing robust and well-documented protocols for synthesis, purification, and analytical characterization, researchers can mitigate the risks of batch-to-batch variability. The causality is clear: inconsistent synthesis leads to impure compounds, which in turn generate unreliable biological data. By treating every new batch as a distinct entity that must be validated against established standards, we can ensure the integrity of our research and accelerate the path of drug discovery.
References
-
Title: LC-MS metabolomics of polar compounds Source: PubMed URL: [Link]
-
Title: Eschweiler–Clarke reaction Source: Wikipedia URL: [Link]
-
Title: Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corporation URL: [Link]
-
Title: Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities! Source: ACS Nano URL: [Link]
-
Title: ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... Source: ResearchGate URL: [Link]
-
Title: Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives Source: AIP Publishing URL: [Link]
-
Title: Reproducibility in Chemical Research Source: ResearchGate URL: [Link]
-
Title: Taking on chemistry's reproducibility problem Source: Chemistry World URL: [Link]
-
Title: Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect Source: Royal Society of Chemistry URL: [Link]
-
Title: State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome Source: Royal Society of Chemistry URL: [Link]
-
Title: Repeatability and Reproducibility in Analytical Chemistry Source: YouTube URL: [Link]
-
Title: Reductive Amination with ( 11 C)Formaldehyde: A Versatile Approach to Radiomethylation of Amines Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments Source: PMC URL: [Link]
-
Title: A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy Source: Royal Society of Chemistry URL: [Link]
-
Title: Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles Source: Sci-Hub URL: [Link]
-
Title: Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays Source: BioAgilytix URL: [Link]
-
Title: Reductive amination with [11C]formaldehyde Source: Journal of Nuclear Medicine URL: [Link]
- Title: In situ or one-pot hydrogenation and reductive amination process Source: Google Patents URL
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link]
-
Title: LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns Source: Chromatography Online URL: [Link]
-
Title: Revision of Purity Criteria for Tested Compounds Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Source: National Chemical Laboratory, India URL: [Link]
-
Title: Radical alkylation of N-alkyl 1,2,4-triazoles Source: ResearchGate URL: [Link]
-
Title: Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Source: Agilent URL: [Link]
-
Title: Metal Impurities Cause False Positives in High-Throughput Screening Campaigns Source: SLAS Discovery URL: [Link]
-
Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]
-
Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI Technologies URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Impact of Residual Impurities and Contaminants on Protein Stability Source: The Wolfson Centre for Applied Structural Biology URL: [Link]
-
Title: Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Residual Impurities in Biopharmaceutical Products Source: Pharma Focus Asia URL: [Link]
-
Title: Impurity Analysis of Biological Drugs Source: Creative Diagnostics URL: [Link]
-
Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]
-
Title: Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers Source: ACS Publications URL: [Link]
-
Title: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: ResearchGate URL: [Link]
- Title: Process for the purification of amines Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. books.rsc.org [books.rsc.org]
- 17. agilent.com [agilent.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. researchgate.net [researchgate.net]
- 20. international-biopharma.com [international-biopharma.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Disposal of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
For Immediate Reference: The required and primary method for the disposal of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine and its associated contaminated materials is through a licensed and approved hazardous waste disposal facility. This ensures adherence to regulatory compliance and environmental stewardship. All laboratory personnel must follow their institution's specific Environmental Health and Safety (EHS) guidelines in conjunction with local and national regulations.
This guide provides an in-depth operational plan for the safe handling and final disposition of this compound, a compound requiring careful management due to its potential hazards. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and minimizing environmental impact.
Understanding the Hazard Profile: A Prerequisite for Safe Disposal
Assumed Hazard Characteristics:
| Hazard Category | Classification | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on analogue data.[1] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | Based on analogue data.[1] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Based on analogue data.[1] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Based on analogue data.[1] |
Given these potential hazards, all handling and disposal operations must be conducted under the framework of robust safety protocols, including the mandatory use of appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: For operations that may generate aerosols or if working outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is necessary.[2]
All operations involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must follow a systematic and compliant workflow, from the point of generation to the final hand-off to a licensed waste management professional. This process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" responsibility for hazardous waste generators.[3][4][5]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
